molecular formula C7H8ClN3 B1482130 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091185-56-5

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Katalognummer: B1482130
CAS-Nummer: 2091185-56-5
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: MWDRXPFJQNDEKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-(chloromethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDRXPFJQNDEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and X-Ray Crystallography of Imidazo[1,2-b]pyrazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2- b ]pyrazole scaffold represents a highly versatile, fused bicyclic nitrogen heterocycle that has garnered significant attention in modern medicinal chemistry and materials science. Recognized for its potent biological activities—ranging from kinase inhibition and anti-inflammatory effects to antimicrobial properties—this scaffold also serves as a non-classical isostere of indole, offering improved aqueous solubility and metabolic stability[1].

For drug development professionals and structural biologists, understanding the precise three-dimensional conformation of these derivatives is paramount. X-ray crystallography provides the definitive blueprint of their molecular architecture, revealing critical insights into planarity, dihedral twisting, π−π stacking, and hydrogen-bonding networks. This whitepaper provides an in-depth, self-validating guide to the synthesis, crystallization, and crystallographic analysis of imidazo[1,2- b ]pyrazole derivatives.

Chemical Architecture & Pharmacological Relevance

The 1 H -imidazo[1,2- b ]pyrazole core is a highly conjugated, electron-rich system. Its structural geometry closely mimics that of indole, but the presence of additional nitrogen atoms alters its hydrogen-bond acceptor profile and electron density distribution. This subtle electronic shift is the causal factor behind its utility in synthesizing push-pull dyes and overcoming the poor solubility often associated with traditional indolyl drugs [1].

Crystallographic studies consistently reveal that the fused imidazo[1,2- b ]pyrazole core is nearly perfectly planar. However, the orientation of appended functional groups (such as phenyl rings or carboxamides) is dictated by a delicate balance between steric hindrance and the thermodynamic drive for extended π -conjugation. For instance, in 2-phenyl substituted derivatives, steric repulsion between the ortho-protons of the phenyl ring and the core necessitates a slight dihedral twist, which is critical for fitting into the hydrophobic pockets of target proteins [2].

Experimental Workflows: Synthesis & Crystallization

To obtain high-quality single crystals, the synthetic pathway must yield high-purity material, and the crystallization process must allow for highly ordered lattice formation without solvent trapping. Below is a field-proven protocol for the synthesis and crystallization of a representative derivative: Ethyl 6-methylsulfanyl-2-phenyl-1 H -imidazo[1,2- b ]pyrazole-7-carboxylate monohydrate [2].

Protocol 1: Synthesis of the Imidazo[1,2- b ]pyrazole Core

Causality Insight: The reaction proceeds via an initial intermolecular alkylation followed by an acid-catalyzed intramolecular cyclization.

  • Reagent Assembly: Combine 5.0 mmol of ethyl 5-amino-3-methylthio-1 H -pyrazole-4-carboxylate and 5.0 mmol of α -bromoacetophenone in a round-bottom flask.

  • Alkylation Phase: Add 10.0 mmol of sodium carbonate (Na 2​ CO 3​ ) and suspend the mixture in 30 mL of anhydrous acetonitrile.

    • Why Na 2​ CO 3​ ? It acts as an acid scavenger to neutralize the HBr generated during the initial alkylation, preventing the protonation of the nucleophilic pyrazole amine.

  • Primary Reflux: Reflux the mixture for approximately 10 hours. Monitor via TLC until complete consumption of the starting materials.

  • Intermediate Isolation: Cool to room temperature, filter out the solid inorganic salts, and evaporate the filtrate in vacuo to yield the uncyclized intermediate.

  • Cyclization Phase: Dissolve the residue in 30 mL of absolute ethanol. Add 3–5 drops of concentrated hydrochloric acid (HCl).

    • Why HCl in Ethanol? The strong acid catalyzes the intramolecular dehydration (ring closure), driving the formation of the fused aromatic imidazo ring.

  • Secondary Reflux & Purification: Reflux for 3 hours, cool, and evaporate. Purify the crude product via silica gel column chromatography using ethyl acetate/petroleum ether (1:5) to isolate the pure compound.

Protocol 2: Single-Crystal Growth

Causality Insight: Rapid precipitation leads to amorphous powders or microcrystalline aggregates. Single-crystal X-ray diffraction requires a slow, controlled transition into a supersaturated state.

  • Solvent System Selection: Dissolve the purified compound in a ternary solvent mixture of dichloromethane (DCM) / ethyl acetate (EtOAc) / petroleum ether in a 1:2:1 volumetric ratio.

    • Why this specific mixture? DCM provides high initial solubility. EtOAc acts as a bridging solvent. Petroleum ether acts as an antisolvent. As the highly volatile DCM evaporates first, the solution slowly crosses the solubility threshold, promoting highly ordered nucleation.

  • Evaporation: Cover the vial with parafilm, puncture 2-3 small holes (needle size), and leave undisturbed at room temperature (20-25°C) for 3 to 7 days.

  • Harvesting: Isolate the resulting translucent single crystals and mount them on a glass fiber using perfluoropolyether oil for X-ray diffraction.

X-Ray Crystallography & Structural Elucidation

Data Collection and Phase Problem Resolution

Diffraction data is typically collected using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ = 0.71073 Å). The structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F2 .

Quantitative Crystallographic Parameters

The following table summarizes the crystallographic data for the monohydrate crystal of the synthesized derivative, validating its structural integrity [2].

Crystallographic ParameterValue / Description
Chemical Formula C 15​ H 15​ N 3​ O 2​ S · H 2​ O
Formula Weight 319.38 g/mol
Crystal System Orthorhombic
Unit Cell Dimensions a = 19.017 (2) Å b = 5.4854 (7) Å c = 15.2314 (18) Å
Unit Cell Volume ( V ) 1588.9 (3) Å 3
Formula Units per Cell ( Z ) 4
Measurement Temperature 273 K
Absorption Coefficient ( μ ) 0.22 mm −1
Mechanistic Structural Insights

Analysis of the electron density map reveals several critical features that dictate the molecule's pharmacological behavior:

  • Core Planarity: The atoms comprising the 1 H -imidazo[1,2- b ]pyrazole system are highly coplanar. The maximum deviation from the least-squares plane is a mere 0.070 (3) Å, confirming the highly delocalized π -electron system.

  • Dihedral Twisting: The plane of the core forms a dihedral angle of 16.90 (3)° with the appended benzene ring. This specific angle represents the thermodynamic minimum between steric clash and conjugative stabilization.

  • Supramolecular Assembly: The crystal lattice is stabilized by robust intermolecular forces. Aromatic π−π stacking interactions are present, indicated by a short centroid-to-centroid distance of 3.643 (2) Å . Furthermore, the presence of the hydrate water molecule facilitates strong intermolecular O—H···N hydrogen bonds, anchoring the molecules into a rigid 3D network.

Structure-Activity Relationship (SAR) Visualization

The structural data obtained from X-ray crystallography directly feeds into computational docking and rational drug design. The workflow below illustrates how synthetic precursors evolve into structurally validated pharmacophores.

G A 5-Aminopyrazole Precursors (Starting Material) B Cyclocondensation (Synthesis) A->B Reagents & Heat C Imidazo[1,2-b]pyrazole Core (Isostere of Indole) B->C Ring Closure D Controlled Evaporation (Crystallization) C->D Solvent Gradient E X-Ray Diffraction (Data Collection) D->E Single Crystal F Structural Refinement (Phase Problem Solved) E->F Mo Kα Radiation G SAR & Drug Design (Target Binding) F->G 3D Conformation

Workflow from synthesis to X-ray structural elucidation of imidazo[1,2-b]pyrazoles.

Conclusion

The imidazo[1,2- b ]pyrazole scaffold is a privileged structure in medicinal chemistry. Through rigorous synthetic methodologies and precise X-ray crystallographic analysis, researchers can map the exact conformational preferences—such as dihedral angles and π−π stacking interactions—that govern target binding. By treating the crystallization and diffraction processes not merely as analytical steps, but as foundational pillars of Structure-Activity Relationship (SAR) studies, drug development professionals can rationally design next-generation therapeutics with optimized solubility and efficacy.

References

  • Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes Source: Chemical Science (Royal Society of Chemistry), 2021, 12, 12993-13000. URL: [Link]

  • Title: Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate Source: Acta Crystallographica Section E: Structure Reports Online, 2009, 65(4), o923. URL: [Link]

An In-Depth Technical Guide to 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole: Physicochemical Properties, Stability Profile, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific experimental data for 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is not extensively available in peer-reviewed literature. This guide synthesizes information from studies on analogous structures and the fundamental chemical principles governing the imidazo[1,2-b]pyrazole scaffold to provide a comprehensive technical overview for research and development purposes.

Introduction and Molecular Overview

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The title compound, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, is a functionalized derivative of this core, featuring a reactive chloromethyl group, which makes it a valuable intermediate for further chemical modifications and a subject of interest for stability studies. The "1H" designation indicates an unsubstituted nitrogen at the 1-position, which influences its physicochemical properties, including its ability to act as a hydrogen bond donor.[3][4]

The potential for this scaffold to serve as a non-classical isostere of indole has been noted, which could lead to improved solubility and metabolic stability in drug candidates.[5][6] This guide provides a detailed examination of its anticipated chemical properties, stability under various stress conditions, and a framework for its analytical characterization.

Molecular Structure and Key Features

The structure of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole combines the aromatic, electron-rich imidazo[1,2-b]pyrazole core with two key substituents: a methyl group at position 6 and a chloromethyl group at position 7.

Caption: Chemical structure of the title compound.

Physicochemical Properties

While specific experimental data for 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole are not available, its properties can be inferred from related structures and computational predictions.

PropertyPredicted/Inferred ValueBasis for Estimation
Molecular Formula C₈H₈ClN₃Based on structure
Molecular Weight 181.62 g/mol Based on structure
XLogP3 ~1.5 - 2.5Inferred from substituted analogs like 7-(chloromethyl)-1-ethyl-6-methylimidazo[1,2-b]pyrazole (XLogP3 not explicitly stated, but similar structures have values in this range).
Topological Polar Surface Area ~22.2 ŲBased on computed values for N-substituted analogs.[7][8]
Hydrogen Bond Donor Count 1The N-H group at the 1-position.
Hydrogen Bond Acceptor Count 2The pyrazole and imidazole nitrogen atoms.
pKa Not availableThe imidazole nitrogen is expected to be basic, while the N-H proton is weakly acidic.
Solubility Predicted to have improved aqueous solubility compared to indole isosteres.[5][6]General characteristic of the scaffold.

Chemical Stability and Reactivity

The stability of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is dictated by the interplay between the stable aromatic core and the reactive chloromethyl group.

Reactivity of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole ring is a π-excessive aromatic system. Electrophilic substitution reactions are expected to occur preferentially at specific positions, though the existing substituents will direct further reactions.[9] The nitrogen atoms of the ring system also provide sites for coordination with metal ions.[10]

Reactivity of the 7-(chloromethyl) Group

The chloromethyl group at position 7 is the most reactive site on the molecule. It is a potent electrophile, making the compound susceptible to nucleophilic substitution reactions. This reactivity is a key feature for its use as a synthetic intermediate but also a primary source of instability.

Expected Reactions:

  • Hydrolysis: In the presence of water or other protic solvents, the chloromethyl group is susceptible to hydrolysis, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This reaction is likely to be accelerated by heat and changes in pH.

  • Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, thiols, alkoxides) can displace the chloride ion. This is a common strategy for elaborating the scaffold in drug discovery programs.[11]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13][14] Based on the structure of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, the following degradation pathways are anticipated:

  • Hydrolytic Degradation:

    • Acidic and Basic Conditions: Hydrolysis of the chloromethyl group to a hydroxymethyl group is a primary anticipated pathway. The rate of this reaction will be pH-dependent.

  • Oxidative Degradation: The fused aromatic ring system may be susceptible to oxidation, potentially leading to N-oxides or ring-opened products, although this is generally less common than reactions at the chloromethyl group.

  • Photolytic Degradation: Aromatic heterocyclic compounds can be sensitive to light. Photodegradation could involve radical mechanisms or rearrangements. Some pyrazole derivatives have been shown to have good photostability.[15]

  • Thermal Degradation: At elevated temperatures, decomposition is expected. The thermal stability of related energetic materials containing pyrazole rings has been studied, with decomposition temperatures often exceeding 200°C.[16][17]

Figure 2: Potential Degradation Pathways A 7-(chloromethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole B 7-(hydroxymethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole A->B Hydrolysis (H₂O, H⁺/OH⁻) C Nucleophilic Substitution Product A->C Nucleophile (Nu⁻) D Oxidative Degradation Products (e.g., N-oxides, ring-opened) A->D Oxidation ([O]) E Photolytic Degradation Products A->E Photolysis (hν)

Caption: Anticipated degradation pathways for the title compound.

Experimental Protocols for Synthesis and Stability Assessment

Synthesis and Characterization

The synthesis of 1H-imidazo[1,2-b]pyrazoles can be achieved through various methods, with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction being a prominent and efficient approach.[3][4][18]

Proposed Synthetic Workflow:

Figure 3: Synthetic Workflow cluster_0 Synthesis cluster_1 Purification & Characterization A Starting Materials (e.g., 5-aminopyrazole, aldehyde, isocyanide) B One-Pot GBB Reaction A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Structure Confirmation (NMR, MS, IR) D->E F Purity Analysis (HPLC, Elemental Analysis) E->F

Caption: A general workflow for the synthesis and characterization of imidazo[1,2-b]pyrazole derivatives.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[1][19]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1][20]

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretch.[1][21]

  • Elemental Analysis: To confirm the elemental composition.[1][21]

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products.[22]

Protocol for Forced Degradation Studies:

  • Preparation of Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60-80°C for several hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature for a set period.

    • Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) and the stock solution to heat (e.g., 60-80°C).

    • Photostability: Expose the solid compound and its solution to UV and visible light as per ICH guidelines.

  • Sample Analysis:

    • Analyze stressed samples at various time points by HPLC with a photodiode array (PDA) detector.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

    • Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

  • Mass Balance: The sum of the assay of the parent compound and the impurities should be close to 100% to demonstrate that all major degradation products have been detected.

Figure 4: Forced Degradation Workflow A API Solution B Acid Hydrolysis (HCl, Δ) A->B C Base Hydrolysis (NaOH, Δ) A->C D Oxidation (H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, Δ) A->E F Photolytic Stress (Solid & Solution, hν) A->F G HPLC Analysis (Assay & Impurity Profile) B->G C->G D->G E->G F->G H Mass Balance Calculation G->H I Peak Purity Assessment G->I J Identification of Degradants (LC-MS) H->J

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion

While direct experimental data on 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is scarce, a comprehensive understanding of its likely chemical properties and stability can be formulated based on the well-established chemistry of the imidazo[1,2-b]pyrazole scaffold and the influence of its substituents. The primary point of reactivity and instability is the 7-(chloromethyl) group, which is highly susceptible to nucleophilic attack and hydrolysis. This feature makes the compound a versatile synthetic intermediate but also necessitates careful handling and storage, as well as the development of robust, stability-indicating analytical methods for its quality control. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds.

References

  • Guidechem. 7-(chloromethyl)-6-methyl-1-prop-2-ynylimidazo[1,2-b]pyrazole.
  • Demjén, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 243-250.
  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Synlett.
  • BLD Pharm. 7-(Chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole.
  • Synthesis of imidazo[1,2-b]pyrazole derivatives. (2021). Biointerface Research in Applied Chemistry.
  • Alizadeh, A., et al. (2020). Synthesis of model compound 1H‐imidazo[1,2‐b]pyrazole derivative.
  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Beilstein Journal of Organic Chemistry.
  • Guidechem. 7-(chloromethyl)-6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole.
  • Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026).
  • Regulating the Thermal Stability and Energy of Fused-Ring Energetic Materials by Hydrazo Bridging and Hydrogen-Bonding Networks. (2023). Crystal Growth & Design.
  • NextSDS. 1H-Imidazo[1,2-b]pyrazole, 7-chloro-2-methyl-.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). Journal of Molecular Structure.
  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Inform
  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Ker
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience.
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2017). Chemical Science.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). Journal of Medicinal Chemistry.
  • A photochemical strategy for pyrazole to imidazole conversion. (2023). ChemRxiv.
  • Benchchem. An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole: Core Properties and Scientific.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules.
  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (2023).
  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (2022).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. (2022). Canadian Journal of Chemistry.
  • Fisher Scientific. Imidazopyrazines.
  • Sigma-Aldrich. 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014). DGRA.
  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023). Chemical Review and Letters.
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2017). Chemical Science.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. (2020). Organic & Biomolecular Chemistry.

Sources

Methodological & Application

N-alkylation reactions using 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole in advanced organic synthesis and drug discovery.

Executive Summary

The 1H-imidazo[1,2-b]pyrazole bicyclic system has emerged as a highly privileged pharmacophore in medicinal chemistry. Recently validated as a non-classical bioisostere of indole [1], this scaffold offers significantly improved aqueous solubility and distinct hydrogen-bonding profiles while maintaining comparable steric bulk.

Within this chemical space, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole serves as a premier, bifunctional building block. It is predominantly utilized as a highly reactive electrophile to append the imidazo[1,2-b]pyrazole moiety onto diverse amine-containing molecules. This application note details the mechanistic causality, chemoselective strategies, and validated protocols required to successfully perform N-alkylations using this reagent, facilitating the rapid synthesis of kinase inhibitors and advanced fluorophores [2].

Mechanistic Rationale & Chemoselectivity (The "Why")

A critical challenge when utilizing 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is its inherent bifunctionality. The molecule possesses both an electrophilic center (the C7 chloromethyl group) and a nucleophilic center (the N1 pyrazole nitrogen).

The Causality of Base Selection: If subjected to strong bases (e.g., NaH, LiHMDS, or KOtBu), the N1 proton ( pKa​≈14−16 ) is readily abstracted. This generates a highly reactive pyrazolide anion that rapidly attacks the chloromethyl group of adjacent molecules, resulting in intractable oligomers and self-alkylation.

To achieve chemoselective intermolecular N-alkylation of a target amine, the reaction design must exploit the differential nucleophilicity between the target amine and the neutral 1H-pyrazole. By employing mild, non-nucleophilic bases (e.g., N,N -diisopropylethylamine [DIPEA] or K2​CO3​ ), the imidazo[1,2-b]pyrazole remains protonated and weakly nucleophilic due to the delocalization of its lone pair into the aromatic system. Consequently, the more nucleophilic target aliphatic or aromatic amine selectively attacks the chloromethyl carbon via an SN​2 mechanism.

Finkelstein Acceleration for Weak Nucleophiles: When the target nucleophile is weak (e.g., anilines or sterically hindered secondary amines), the SN​2 reaction with the chloromethyl group can be sluggish, leading to poor yields or degradation over time. To solve this, protocols utilize an in situ Finkelstein reaction [3]. The addition of catalytic Sodium Iodide (NaI) transiently converts the chloromethyl group into a highly reactive iodomethyl intermediate. Iodide is a superior leaving group, which dramatically accelerates the N-alkylation step while allowing the reaction to remain under mild, non-polymerizing conditions.

Workflow A 7-(Chloromethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole (Bifunctional Reagent) C Mild Base (DIPEA/K2CO3) Polar Aprotic Solvent A->C B Target Amine (Nucleophile) B->C D N-Alkylated Product (Indole Bioisostere) C->D Major Pathway (Chemoselective) E Polymerization / Self-Alkylation C->E Minor Pathway (Strong Base)

Diagram 1: Chemoselective N-alkylation workflow and competing polymerization pathways.

Experimental Protocols

Validation & In-Process Controls (Self-Validating System)

Before proceeding to workup, every reaction must be validated via LC-MS and 1H NMR:

  • LC-MS Checkpoint: The starting 7-(chloromethyl) reagent exhibits a distinct 3:1 isotopic pattern (M / M+2) due to the 35Cl/37Cl isotopes. Successful N-alkylation is confirmed by the complete disappearance of this isotopic signature and a mass shift corresponding to the addition of the target amine minus HCl.

  • NMR Checkpoint: In 1H NMR, the singlet for the −CH2​Cl group (typically δ 4.5–4.8 ppm) will shift upfield depending on the newly attached amine. Crucially, the broad singlet of the 1H pyrazole proton (often δ 10.0–12.0 ppm) must remain intact, confirming that self-alkylation at N1 did not occur.

Protocol A: Chemoselective N-Alkylation of Aliphatic Amines

Optimized for primary and secondary aliphatic amines.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the target aliphatic amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to 0 °C under an inert atmosphere ( N2​ or Argon) to control the initial exothermic SN​2 attack.

  • Addition: Add 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (1.1 equiv) dropwise as a pre-dissolved solution in MeCN.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% aqueous ammonia to elute the basic product.

Protocol B: N-Alkylation of Anilines via In Situ Finkelstein Activation

Optimized for aromatic amines and sterically hindered nucleophiles.

  • Preparation: Charge a reaction vial with the target aniline (1.0 equiv), finely powdered K2​CO3​ (3.0 equiv), and Sodium Iodide (NaI, 0.2 equiv).

  • Solvent & Reagent: Add anhydrous N,N -Dimethylformamide (DMF) to achieve a 0.15 M concentration, followed by the addition of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (1.2 equiv).

  • Thermal Activation: Seal the vial and heat the mixture to 60 °C. The NaI will continuously convert the chloromethyl group to the highly reactive iodomethyl intermediate. Stir for 12–18 hours.

  • Workup: Cool the mixture to room temperature. Dilute with a large volume of water to precipitate the product (if highly hydrophobic) or extract with EtOAc.

  • Washing: If extracting, wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2​SO4​ and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Optimization Matrix

The following table summarizes the optimized reaction conditions for various nucleophile classes, demonstrating the necessity of specific base and catalyst combinations to maintain high yields and chemoselectivity.

Target Nucleophile ClassReagent (Equiv)Base (Equiv)CatalystSolventTempTimeIsolated Yield
Secondary Aliphatic (e.g., Pyrrolidine)1.1DIPEA (2.5)NoneMeCN25 °C4 h88%
Primary Aliphatic (e.g., Benzylamine)1.1DIPEA (2.5)NoneMeCN25 °C6 h82%
Aromatic Amine (e.g., Aniline)1.2 K2​CO3​ (3.0)NaI (20 mol%)DMF60 °C12 h76%
Heteroaromatic (e.g., Indole N-alkylation)1.5 Cs2​CO3​ (3.0)NaI (20 mol%)DMF80 °C18 h64%

Application Context: Kinase Inhibitor Development

The resulting (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine derivatives are highly prized in oncology drug development. The imidazo[1,2-b]pyrazole core acts as a potent hydrogen-bond donor/acceptor motif that perfectly mimics the adenine ring of ATP. When appended to an appropriate scaffold via N-alkylation, these compounds act as ATP-competitive inhibitors against oncogenic driver kinases such as ROS1 and NTRK [2], effectively shutting down downstream survival signaling.

Pathway A Imidazo[1,2-b]pyrazole Derivative B ROS1 / NTRK Kinases A->B ATP-competitive Inhibition C Downstream Signaling (MAPK / PI3K / AKT) B->C Phosphorylation (Blocked) D Tumor Cell Proliferation C->D Promotes (Blocked) E Apoptosis / Cell Death C->E Inhibits (Reversed)

Diagram 2: Kinase inhibition pathway of imidazo[1,2-b]pyrazole derivatives.

References

  • Schwärzer, K., Rout, S. K., Bessinger, D., & Knochel, P. (2021). "Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes." Chemical Science, 12, 12993-13000.[Link]

  • US Patent Office. (2015). "Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
  • McDonald, C. E., et al. (2003). "Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines." The Journal of Organic Chemistry, 68(8), 3097–3103.[Link]

Application Note: Synthesis and Diversification of Heterocyclic Drug Scaffolds from 7-(Chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The pursuit of novel chemical space in drug discovery often relies on the strategic deployment of bioisosteres to overcome pharmacokinetic liabilities. The 1H-imidazo[1,2-b]pyrazole bicyclic system has emerged as a highly valuable, non-classical isostere for indole and purine scaffolds[1]. Traditional indole-containing drugs frequently suffer from poor aqueous solubility and susceptibility to oxidative metabolism. By replacing the indole core with the more polar imidazo[1,2-b]pyrazole system, researchers can significantly enhance thermodynamic solubility in physiological media without compromising target binding affinity—a strategy successfully demonstrated in the optimization of the 5-HT2A receptor antagonist pruvanserin[2].

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole serves as a premier bifunctional building block for generating diverse drug libraries.

  • The C7-Chloromethyl Group: Acts as a highly reactive electrophilic hub. The adjacent electron-rich heteroaromatic system stabilizes the SN​2 transition state, allowing for rapid displacement by amines, thiols, and alkoxides[3].

  • The N1-Pyrazole Nitrogen: Provides an orthogonal site for late-stage alkylation, arylation, or cross-coupling, enabling the construction of complex, three-dimensional pharmacophores[4].

This application note details field-proven, self-validating protocols for the orthogonal functionalization of this scaffold, providing mechanistic insights to ensure high-fidelity library generation.

Orthogonal Functionalization Strategy

The synthetic workflow leverages the differential reactivity of the C7-chloromethyl group and the N1-proton. Causality dictates the order of operations: SN​2 displacement must occur first using mild, non-nucleophilic bases (e.g., DIPEA or K2​CO3​ ) to prevent premature deprotonation and competing alkylation of the N1 position. Once the C7 position is functionalized, strong bases (e.g., NaH) can be employed to activate the N1 position for subsequent derivatization.

Workflow SM 7-(Chloromethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole SN2 C7 SN2 Displacement (Amines/Thiols/Azides) SM->SN2 Mild Base (DIPEA) Polar Aprotic Solvent Scaffold1 C7-Substituted Intermediate SN2->Scaffold1 N_Alk N1-Alkylation/Arylation (Alkyl/Aryl Halides) Scaffold2 N1, C7-Disubstituted Final Drug Scaffold N_Alk->Scaffold2 Scaffold1->N_Alk Strong Base (NaH) or Pd-Catalysis

Fig 1: Orthogonal functionalization workflow for library generation.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating . The procedures below include specific in-process controls (IPCs) and spectroscopic markers to confirm reaction success without requiring immediate LC-MS analysis.

Protocol A: SN​2 Displacement of the C7-Chloromethyl Group

Objective: Introduce chemical diversity (amines/thiols) at the C7 position.

Mechanistic Causality: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature optimally solvates the incoming nucleophile while minimizing solvolysis (hydrolysis) of the highly reactive chloromethyl group. DIPEA is utilized as a sterically hindered base to scavenge HCl without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (1.0 equiv, 10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) in a single portion. Stir for 5 minutes at room temperature.

  • Nucleophilic Addition: Dropwise, add the desired nucleophile (e.g., a primary or secondary amine) (1.2 equiv, 12 mmol).

  • Reaction: Elevate the temperature to 60 °C and stir for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the starting material spot ( Rf​≈0.6 ) disappears. NMR Validation: Take a crude 1H -NMR aliquot. The distinct chloromethyl singlet at δ ~4.7 ppm must completely disappear, replaced by a new upfield methylene signal ( δ 3.6–3.9 ppm) adjacent to the new heteroatom[3].

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the C7-substituted intermediate.

Protocol B: N1-Alkylation of the Imidazo[1,2-b]pyrazole Core

Objective: Append lipophilic or target-directing groups to the pyrazole nitrogen.

Mechanistic Causality: The N1 proton of the imidazo[1,2-b]pyrazole is weakly acidic. Sodium hydride (NaH) is required for quantitative deprotonation, generating a highly nucleophilic nitrogen anion. DMF is used to stabilize the resulting ion pair, accelerating the subsequent SN​2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the C7-substituted intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous DMF (25 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in small portions to manage H2​ gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide) (1.1 equiv, 5.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • In-Process Control (Self-Validation): The successful formation of the N-alkylated product is confirmed by the complete disappearance of the broad N-H exchangeable singlet ( δ ~11.5–12.0 ppm) in the 1H -NMR spectrum of the crude mixture[5].

  • Workup: Quench the reaction carefully with ice water (50 mL). Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) to remove DMF, followed by brine. Dry and concentrate for final purification via flash chromatography.

Quantitative Data & Reaction Scope

The table below summarizes validated conditions and expected outcomes for various nucleophiles reacting with the 7-(chloromethyl) electrophilic center.

Nucleophile ClassSpecific ReagentBase / SolventTemp / TimeExpected Yield 1H -NMR Marker (C7- CH2​ )
Primary Amine BenzylamineDIPEA / MeCN60 °C / 4 h82–88%Singlet, δ ~3.8 ppm
Secondary Amine Morpholine K2​CO3​ / DMF80 °C / 6 h75–85%Singlet, δ ~3.6 ppm
Aryl Thiol Thiophenol Cs2​CO3​ / MeCNRT / 2 h89–95%Singlet, δ ~4.1 ppm
Azide (Click Precursor) Sodium AzideNone / DMF60 °C / 3 h>90%Singlet, δ ~4.3 ppm
Imidazole/Triazole 1H-Imidazole K2​CO3​ / MeCN70 °C / 12 h55–65%Singlet, δ ~5.2-5.4 ppm[3]

Pharmacological Application & Pathway Modulation

Scaffolds derived from 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole are frequently utilized to target Central Nervous System (CNS) receptors (e.g., 5-HT2A) or oncogenic kinase pathways. The enhanced solubility of the imidazo[1,2-b]pyrazole core ensures high bioavailability, while the diverse C7/N1 substituents dictate target specificity and binding kinetics[2].

Pathway Drug Imidazo[1,2-b]pyrazole Drug Candidate Target Target Protein (e.g., 5-HT2A Receptor / Kinase) Drug->Target High-Affinity Binding (Enhanced Solubility) Complex Drug-Target Complex (H-Bonds & π-π Stacking) Target->Complex Downstream Modulation of Downstream Signaling (e.g., PLC/IP3 or MAPK) Complex->Downstream Signal Transduction Blockade Outcome Therapeutic Efficacy (CNS Regulation / Tumor Suppression) Downstream->Outcome

Fig 2: Pharmacological signaling pathway modulated by imidazo[1,2-b]pyrazole derivatives.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes Chemical Science (RSC Publishing) 1

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC National Institutes of Health (NIH) 2

  • Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical is - RSC Publishing Royal Society of Chemistry 4

  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes MDPI 5

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Journal of Medicinal Chemistry - ACS Publications 3

Sources

Application Note: Advanced Cross-Coupling Strategies for 7-(Chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 1H-imidazo[1,2-b]pyrazole scaffold has rapidly gained traction in medicinal chemistry as a non-classical isostere of indole. It offers significantly improved aqueous solubility and unique hydrogen-bonding vectors, making it an ideal core for kinase inhibitors and central nervous system (CNS) agents .

Within this chemical space, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole serves as a premier electrophilic building block. The C7-chloromethyl group acts as a heterobenzyl chloride, allowing for the rapid introduction of diverse aryl, heteroaryl, and alkyl substituents via C(sp³)-C(sp²) and C(sp³)-C(sp³) cross-coupling methodologies. However, activating a C(sp³)-Cl bond while avoiding competitive side reactions requires precise catalytic engineering.

Mechanistic Rationale & Causality

Cross-coupling of heterobenzyl chlorides presents unique kinetic and thermodynamic challenges compared to standard aryl halides. As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe.

  • Overcoming the Oxidative Addition Barrier: Benzyl chlorides are notoriously sluggish to undergo oxidative addition with standard Pd(0) catalysts. To lower this activation energy, highly active, sterically demanding, and electron-rich ligands are required. Buchwald phosphines (e.g., RuPhos) or N-Heterocyclic Carbenes (NHCs, e.g., PEPPSI-IPr) are selected because their strong σ-donating properties accelerate insertion into the C-Cl bond .

  • Suppressing Side Reactions: The two primary modes of failure for this substrate are hydrolysis (conversion of the chloromethyl to a hydroxymethyl group) and homocoupling (Wurtz-type dimerization).

    • Solvent Causality: In Suzuki-Miyaura couplings, a highly specific biphasic solvent system—Toluene/H₂O (19:1)—is employed. This precise ratio restricts the thermodynamic activity of water, preventing Sₙ2 hydrolysis of the chloromethyl group while providing just enough solvation to activate the boronic acid into a reactive boronate complex .

  • Protecting Group Strategy: The acidic 1H nitrogen of the pyrazole (pKₐ ~12) can coordinate to palladium, sequestering the active catalyst and killing turnover. Pre-protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) or Boc group is strongly recommended to ensure reproducible kinetics .

Catalytic Workflow

CatalyticCycle Pd0 Pd(0) Active Species (e.g., Pd-PEPPSI or Pd/RuPhos) OxAdd Oxidative Addition Insertion into C-Cl bond Pd0->OxAdd + 7-(chloromethyl)-... PdII Pd(II) Intermediate [HetAr-CH2-Pd(L)-Cl] OxAdd->PdII TransMet Transmetalation Transfer of R group PdII->TransMet + R-B(OH)2 or R-ZnX + Base PdII_R Pd(II) Complex [HetAr-CH2-Pd(L)-R] TransMet->PdII_R RedElim Reductive Elimination Formation of C-C bond PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product HetAr-CH2-R RedElim->Product Product Release

Catalytic cycle for cross-coupling of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Csp³-Csp²)

This protocol is optimized for coupling the chloromethyl core with aryl or heteroaryl boronic acids.

Materials:

  • N1-Protected 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • RuPhos (0.05 equiv, 5.0 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / Deionized H₂O (19:1 v/v), 10 mL (0.1 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected pyrazole, arylboronic acid, Pd₂(dba)₃, RuPhos, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with dry Argon (repeat 3x).

  • Solvent Addition: Add the Toluene/H₂O (19:1) mixture via syringe. Crucial Step: The solvent must be rigorously sparged with Argon for 30 minutes prior to addition to prevent catalyst oxidation.

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation Checkpoint: At 4 hours, sample the organic layer for LC-MS analysis.

    • Success Indicator: Disappearance of the starting material mass [M+H]⁺ (which features a distinct 3:1 ³⁵Cl:³⁷Cl isotopic pattern).

    • Failure Indicator: The presence of an [M+17]⁺ peak indicates unwanted hydrolysis. If observed, verify the water ratio did not exceed 5% and that the base was completely dry before use.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Negishi Cross-Coupling (Csp³-Csp³)

This protocol is preferred when coupling with alkyl zinc reagents, offering higher functional group tolerance (e.g., esters, nitriles) without the need for aqueous base .

Materials:

  • N1-Protected 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (1.0 equiv, 1.0 mmol)

  • Organozinc Halide (R-ZnX) (1.5 equiv, 0.5 M in THF)

  • PEPPSI-IPr catalyst (0.03 equiv, 3.0 mol%)

  • Solvent: Anhydrous THF, 5 mL

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with the protected pyrazole and PEPPSI-IPr. Seal with a PTFE septum cap and remove from the glovebox.

  • Solvation: Inject anhydrous THF (5 mL) to dissolve the electrophile and catalyst.

  • Transmetalating Agent Addition: Heat the mixture to 60 °C. Add the organozinc reagent dropwise over 30 minutes using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the zincate, heavily suppressing Wurtz-type homocoupling of the zinc reagent.

  • Self-Validation Checkpoint: Monitor via GC-MS. The appearance of a peak corresponding to[2M-Cl₂] indicates electrophile homocoupling. If this exceeds 5%, the oxidative addition is too slow relative to transmetalation; ensure the catalyst is fully dissolved and active before zinc addition.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the strategic selection criteria between the two validated methodologies for the 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole scaffold.

ParameterSuzuki-Miyaura ProtocolNegishi Protocol
Preferred Catalyst Pd₂(dba)₃ / RuPhosPEPPSI-IPr or PEPPSI-iPent
Nucleophile Type Aryl/Alkyl Boronic Acids & TrifluoroboratesOrganozinc Halides (R-ZnX)
Solvent System Toluene / H₂O (19:1)Anhydrous THF or DMA
Base Required Yes (e.g., K₂CO₃, K₃PO₄)No
Functional Group Tolerance High (Alcohols, Amines tolerated)Moderate (Esters, Nitriles tolerated)
Primary Side Reaction Risk Hydrolysis (Hydroxymethyl formation)Homocoupling (Dimerization)
Average Yield (Optimized) 75% – 88%65% – 82%

References

  • Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Source: Chemical Science (RSC Publishing), 2021. URL: [Link]

  • Title: Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Source: The Journal of Organic Chemistry (ACS Publications), 2012. URL: [Link]

  • Title: Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Source: Catalysts (MDPI), 2019. URL: [Link]

Application Note: Preparation of 7-(Chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The 1H-imidazo[1,2-b]pyrazole scaffold has emerged as a privileged pharmacophore in modern drug discovery. Recognized as a highly soluble, non-classical isostere of indole (), this bicyclic nitrogen heterocycle exhibits profound biological activities, particularly as a kinase inhibitor (e.g., Aurora kinases, BRAF) and an antimicrobial agent ().

For drug development professionals building high-throughput screening (HTS) libraries, late-stage diversification is a critical strategy. The 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole derivative serves as an ideal universal intermediate. The highly reactive benzylic-like chloromethyl group at the C-7 position acts as a versatile electrophilic handle, enabling rapid parallel synthesis of diverse libraries via SN2 displacement with various nucleophiles (amines, thiols, and phenols).

This application note details a robust, scalable, and self-validating four-step protocol to synthesize this critical intermediate, ensuring high fidelity and purity suitable for downstream biological screening workflows.

Synthetic Strategy and Mechanistic Overview

The synthesis relies on a bottom-up construction of the fused bicyclic core, followed by regioselective functionalization.

  • Core Assembly: Condensation of 1H-pyrazol-3-amine with chloroacetone.

  • Electrophilic Aromatic Substitution: Regioselective Vilsmeier-Haack formylation at the electron-rich C-7 position.

  • Chemoselective Reduction: Hydride reduction of the aldehyde to a primary alcohol.

  • Halogenation: Conversion of the alcohol to the highly reactive chloromethyl handle via an SNi mechanism.

Synthesis A 3-Aminopyrazole + Chloroacetone B 6-Methyl-1H-imidazo [1,2-b]pyrazole A->B Condensation (EtOH, Reflux) C 7-Formyl-6-methyl-1H- imidazo[1,2-b]pyrazole B->C Vilsmeier-Haack (POCl3, DMF) D 7-(Hydroxymethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole C->D Reduction (NaBH4, MeOH) E 7-(Chloromethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole D->E Chlorination (SOCl2, DCM)

Fig 1: Four-step synthetic workflow for 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole.

Quantitative Data: Reaction Optimization

The Vilsmeier-Haack formylation (Step 2) is the most critical C-C bond-forming step. The electron-donating effect of the bridgehead nitrogen and the 6-methyl group activates the C-7 position, but optimizing the generation of the chloromethyleniminium ion (Vilsmeier reagent) is required to drive the reaction to completion without thermal degradation.

Table 1: Optimization of Vilsmeier-Haack Formylation at C-7

EntryPOCl₃ (equiv)DMF (equiv)TemperatureTime (h)Conversion (%)*Isolated Yield (%)
11.21.50 °C to RT125548
22.03.00 °C to 60 °C67871
3 3.0 5.0 0 °C to 80 °C 3 >99 92
43.05.0100 °C3>9981**

*Determined by LC-MS analysis of the crude reaction mixture. **Lower isolated yield due to the formation of polar decomposition byproducts at elevated temperatures.

Detailed Experimental Protocols

Step 4.1: Core Assembly (6-Methyl-1H-imidazo[1,2-b]pyrazole)
  • Procedure: Suspend 1H-pyrazol-3-amine (1.0 equiv, 100 mmol) in absolute ethanol (150 mL). Add chloroacetone (1.1 equiv, 110 mmol) dropwise at room temperature. Heat the mixture to reflux for 8 hours. Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization from EtOAc/Hexane.

  • Causality: Ethanol is selected as a protic solvent to facilitate the initial nucleophilic attack of the endocyclic pyrazole nitrogen onto the alpha-carbon of chloroacetone. Reflux conditions provide the activation energy for the subsequent cyclodehydration step. Strong bases are avoided to prevent the self-condensation/polymerization of the alpha-haloketone ().

  • Self-Validating System: Reaction completion is validated by LC-MS, observing the disappearance of the 3-aminopyrazole mass (m/z 84[M+H]⁺) and the appearance of the target mass (m/z 122[M+H]⁺).

Step 4.2: Regioselective Formylation
  • Procedure: Cool anhydrous DMF (5.0 equiv) to 0 °C under an inert argon atmosphere. Slowly add POCl₃ (3.0 equiv) dropwise to maintain the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent. Add a solution of 6-methyl-1H-imidazo[1,2-b]pyrazole (1.0 equiv, 50 mmol) in DMF (20 mL) dropwise. Heat the reaction to 80 °C for 3 hours. Cool to 0 °C and carefully quench with crushed ice. Adjust the pH to 7-8 using 2M NaOH. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

  • Causality: The 6-methyl group provides steric shielding that, combined with the inherent electronic bias of the imidazo[1,2-b]pyrazole core, strictly directs the electrophilic iminium ion to the C-7 position, ensuring >99% regioselectivity.

  • Self-Validating System: Quenching with ice-water hydrolyzes the iminium intermediate to the aldehyde, triggering precipitation. ¹H NMR validation is definitive: the appearance of a sharp singlet at ~9.9 ppm confirms the formyl proton, and the disappearance of the C-7 aromatic proton confirms regioselective substitution.

Step 4.3: Chemoselective Hydride Reduction
  • Procedure: Dissolve the aldehyde intermediate (1.0 equiv, 40 mmol) in anhydrous methanol (100 mL) and cool to 0 °C. Add NaBH₄ (1.5 equiv, 60 mmol) portion-wise over 15 minutes. Stir at room temperature for 2 hours. Quench the reaction with saturated aqueous NH₄Cl (20 mL), concentrate the methanol in vacuo, and extract the aqueous residue with DCM (3 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the primary alcohol.

  • Causality: NaBH₄ is selected over stronger reducing agents (e.g., LiAlH₄) because it is strictly chemoselective for the aldehyde, operates efficiently in protic solvents, and prevents any potential ring-opening of the nitrogen-rich core.

  • Self-Validating System: TLC (EtOAc/Hexane 1:1) shows a distinct shift to a more polar spot. ¹H NMR confirms success via the disappearance of the aldehyde singlet (~9.9 ppm) and the emergence of a methylene doublet (~4.6 ppm) coupled with a hydroxyl triplet (~5.1 ppm, exchangeable with D₂O).

Step 4.4: Chlorination (Library Precursor Generation)
  • Procedure: Dissolve the primary alcohol (1.0 equiv, 30 mmol) in anhydrous DCM (80 mL) and cool to 0 °C. Add thionyl chloride (SOCl₂, 2.0 equiv, 60 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate with toluene (2 × 30 mL) to remove residual HCl. The product is typically used immediately in the next step without column chromatography to prevent degradation.

  • Causality: SOCl₂ in a non-polar solvent (DCM) converts the primary alcohol to the alkyl chloride via an SNi mechanism. Omitting a base (like pyridine) prevents the formation of highly reactive, unstable quaternary ammonium salts, ensuring the covalent chloride is isolated cleanly. The gaseous byproducts (SO₂ and HCl) drive the reaction forward and eliminate the need for aqueous workup, which could hydrolyze the product.

  • Self-Validating System: The absence of the broad hydroxyl stretch (~3300 cm⁻¹) in FT-IR and the downfield shift of the benzylic methylene protons from ~4.6 ppm to ~4.8 ppm in ¹H NMR confirm quantitative conversion to the chloromethyl derivative.

Late-Stage Diversification for Biological Screening

Once synthesized, the 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole scaffold is deployed into parallel synthesis workflows. By aliquoting the scaffold into 96-well or 384-well plates containing diverse nucleophile libraries (e.g., primary/secondary amines, anilines) and a mild base (K₂CO₃ or DIPEA) in acetonitrile, researchers can generate hundreds of unique derivatives overnight.

Screening A 7-(Chloromethyl) Scaffold B Parallel SN2 Displacement A->B C Imidazo[1,2-b]pyrazole Library B->C D High-Throughput Screening C->D E Hit Identification & SAR D->E

Fig 2: Late-stage diversification and biological screening workflow of the chloromethyl scaffold.

General Protocol for Library Generation:

  • Dispense 0.1 mmol of the chloromethyl scaffold into each well of a deep-well plate.

  • Add 0.12 mmol of the respective amine building block and 0.3 mmol of DIPEA in 1 mL of anhydrous CH₃CN.

  • Seal and shake at 60 °C for 12 hours.

  • Evaporate the solvent, dissolve in DMSO, and submit directly for high-throughput LC-MS purification and subsequent biological assay screening.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes Chemical Science (RSC) URL:[Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules (MDPI) URL:[Link]

Application Notes & Protocols: Strategic Functionalization of the Chloromethyl Group in Imidazo[1,2-b]pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including anticancer and anti-infective agents.[1][2][3] The functionalization of this core is critical for modulating pharmacokinetic properties and exploring structure-activity relationships (SAR). A chloromethyl group attached to the imidazo[1,2-b]pyrazole skeleton serves as a highly versatile and reactive handle for introducing a wide array of chemical diversity. This guide provides an in-depth exploration of robust and efficient protocols for the functionalization of this chloromethyl moiety through two primary strategies: direct nucleophilic substitution and advanced palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as an essential resource for researchers in drug discovery and synthetic chemistry.

Introduction: The Imidazo[1,2-b]pyrazole Scaffold and the Chloromethyl Handle

The fusion of imidazole and pyrazole rings creates the imidazo[1,2-b]pyrazole system, a heterocyclic structure of significant interest due to its presence in a multitude of biologically active molecules.[4][5][6] Its unique electronic properties and rigid conformational structure make it an ideal foundation for designing targeted therapeutics. The introduction of a chloromethyl group (-CH₂Cl) onto this scaffold provides a key electrophilic center, primed for reaction. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, allowing for the straightforward installation of nitrogen, oxygen, sulfur, and carbon-based functionalities. Furthermore, it serves as a precursor for more complex carbon-carbon bond formations through modern cross-coupling methodologies. This note will detail validated protocols to leverage this reactivity, enabling the rapid generation of diverse compound libraries for screening and development.

Core Strategy I: Nucleophilic Substitution Reactions

Direct displacement of the chloride ion by a nucleophile is the most straightforward method for functionalizing the chloromethyl group. These reactions typically proceed via an Sₙ2 mechanism, which is favored for primary halides due to minimal steric hindrance. The choice of a polar aprotic solvent (e.g., DMF, DMSO, or Acetone) is critical as it solvates the cation of the nucleophilic salt while leaving the nucleophile itself relatively un-solvated, thereby enhancing its reactivity.

Caption: General Sₙ2 mechanism on a chloromethyl group.

Protocol 2.1: Synthesis of Aminomethyl Derivatives (Amination)

The introduction of amine functionalities is a cornerstone of medicinal chemistry to enhance solubility and provide key hydrogen bonding interactions.

  • Objective: To replace the chloro group with a primary or secondary amine.

  • Causality: A non-nucleophilic base, such as potassium carbonate or triethylamine, is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. An excess of the amine nucleophile can also serve as the base.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chloromethyl-imidazo[1,2-b]pyrazole (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 0.1 M solution).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of Azidomethyl Derivatives for "Click Chemistry"

The azidomethyl group is a powerful synthetic intermediate, serving as a stable and reactive partner for alkyne-azide cycloaddition (CuAAC) "click" reactions.[7][8][9] This allows for the efficient conjugation of the imidazo[1,2-b]pyrazole scaffold to other molecules like peptides, fluorophores, or polymers.[10][11]

  • Objective: To convert the chloromethyl group to an azidomethyl group.

  • Causality: Sodium azide (NaN₃) is an excellent nucleophile for this transformation. The reaction is typically performed in DMF or DMSO to ensure solubility of the azide salt.[12]

  • Safety Precaution: Organic azides are potentially explosive. Handle with care, avoid heating neat, and use appropriate personal protective equipment (PPE).

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve the chloromethyl-imidazo[1,2-b]pyrazole (1.0 eq.) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Nucleophile Reagent Solvent Typical Conditions Product Type
AmineR₂NHDMFK₂CO₃, 25-70 °CAminomethyl
AzideNaN₃DMF25 °CAzidomethyl
ThiolR-SHACNK₂CO₃, 50 °CThioether
PhenoxideAr-OHDMFNaH, 0-25 °CAryl Ether
CyanideNaCNDMSO90 °CNitrile

Table 1: Summary of common nucleophilic substitution reactions.

Core Strategy II: Palladium-Catalyzed Cross-Coupling Reactions

While direct cross-coupling of alkyl chlorides can be challenging, a highly effective strategy involves a two-step sequence: conversion of the chloromethyl group to a more reactive iodomethyl intermediate (Finkelstein reaction), followed by a standard palladium-catalyzed cross-coupling.[13][14][15][16] This approach unlocks powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings.

Caption: Two-step workflow for cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Coupling for Diaryl-methane Analogs

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds, enabling the synthesis of diaryl-methane type structures.[17][18][19][20]

  • Objective: To couple the imidazo[1,2-b]pyrazole methyl group with an aryl or heteroaryl ring.

  • Causality: The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of NaCl in acetone.[13] The subsequent Suzuki coupling requires a palladium(0) catalyst, which undergoes oxidative addition with the more reactive C-I bond, and a base to facilitate the transmetalation step.

Step-by-Step Protocol:

Part A: Finkelstein Reaction

  • Setup: Dissolve the chloromethyl-imidazo[1,2-b]pyrazole (1.0 eq.) in anhydrous acetone (0.1 M).

  • Reagent Addition: Add sodium iodide (NaI, 3.0 eq.) and stir the mixture.

  • Reaction: Heat the reaction to reflux for 12-24 hours. A white precipitate (NaCl) will form.

  • Isolation: Cool the mixture, filter off the NaCl, and concentrate the filtrate. The resulting crude iodomethyl intermediate is often used directly in the next step after drying under vacuum.

Part B: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask under argon, combine the crude iodomethyl intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add a degassed solvent system, typically 1,4-dioxane and water (4:1 ratio, 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C for 8-16 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Protocol 3.2: Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling provides access to propargyl-type structures, which are valuable building blocks in organic synthesis and medicinal chemistry.[21][22][23][24]

  • Objective: To couple the imidazo[1,2-b]pyrazole methyl group with a terminal alkyne.

  • Causality: This reaction requires a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper-acetylide intermediate, which is essential for the transmetalation step.[22] An amine base like triethylamine serves both to neutralize the generated HI and as a solvent.

Step-by-Step Protocol:

  • Preparation: Prepare the iodomethyl intermediate as described in Protocol 3.1, Part A.

  • Setup: To a Schlenk flask under argon, add the iodomethyl intermediate (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, approx. 0.1 M solution). Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor by TLC.

  • Work-up & Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Coupling Partner Catalyst System Base Solvent Typical Conditions
Arylboronic AcidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90 °C
Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N or THF25 °C

Table 2: Summary of conditions for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Key Considerations

  • Low Yield in Substitution: Ensure anhydrous conditions, particularly when using strong bases like NaH. Check the purity of the nucleophile. Consider elevating the temperature or extending the reaction time.

  • Failed Finkelstein Reaction: Ensure the acetone is completely anhydrous, as water will inhibit the reaction. Use a significant excess of NaI to drive the equilibrium.

  • Decomposition in Cross-Coupling: For sensitive substrates, use milder bases (e.g., K₃PO₄ for Suzuki) and lower temperatures. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Purification Challenges: The polarity of imidazo[1,2-b]pyrazole derivatives can vary widely. A gradient elution system for column chromatography is often necessary. Basic products may require treatment of the silica gel with triethylamine.

Conclusion

The chloromethyl group on the imidazo[1,2-b]pyrazole scaffold is a key synthetic linchpin for molecular diversification. The protocols detailed herein, spanning fundamental nucleophilic substitutions to advanced palladium-catalyzed C-C bond formations, provide a reliable and validated toolkit for medicinal chemists and synthetic researchers. By understanding the principles behind each transformation, scientists can rationally design and execute synthetic routes to novel derivatives, accelerating the discovery of new therapeutic agents.

References

  • Molinari, A., & Dureault, A. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Franck, X., & Figadère, B. (n.d.). Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes. Synlett. [Link]

  • Molinari, A. J., & Dureault, A. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. [Link]

  • Wang, D., et al. (2015). Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. Chemical Communications. [Link]

  • Dureault, A. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Márton, J., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Márton, J., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. [Link]

  • Berthon, F., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry. [Link]

  • Hein, C. D., et al. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

  • N/A. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. University of Richmond UR Scholarship Repository. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]

  • Various Authors. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Debets, M. F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Wikipedia. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of highly substituted 1H-imidazo[1,2-b]pyrazoles a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. ResearchGate. [Link]

  • Xu, S., et al. (2019). Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry. [Link]

  • Rychnovsky, S. D., & Kim, J. (2010). Application of Stereoselective Ether Transfer to the Synthesis of Isotactic Polyethers. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Al-Amin, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Taylor & Francis. (n.d.). Finkelstein reaction – Knowledge and References. Taylor & Francis. [Link]

  • Tonelli, M., et al. (2025). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. MDPI. [Link]

  • Márton, J., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. ResearchGate. [Link]

  • Interchim. (n.d.). Azide conjugates - for Click chemistry. Interchim. [Link]

  • Sherif, S. M., et al. (n.d.). Novel Synthesis of Imidazo[1,2-b]Pyrazoles and Their Fused Derivatives. Archives of Pharmacal Research. [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • Ortiz, D., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of 7-(Chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole .

Heterocyclic compounds bearing a chloromethyl group are notoriously reactive. The electron-rich nature of the imidazo[1,2-b]pyrazole core exacerbates this by stabilizing transient carbocation intermediates, making the molecule highly susceptible to nucleophilic attack, hydrolysis, and self-alkylation[1],[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your compound during long-term storage and experimental handling.

Part 1: Troubleshooting FAQs (Mechanistic Guide)

Q1: My compound turned into an insoluble, gummy mass after being left on the benchtop overnight. What happened? A: You are observing intermolecular self-alkylation (polymerization) . The 1H-imidazo[1,2-b]pyrazole scaffold contains basic nitrogen atoms. In the condensed phase at room temperature, the nucleophilic nitrogen of one molecule can attack the highly electrophilic chloromethyl carbon of an adjacent molecule via an SN2 mechanism. This displaces the chloride ion and creates a covalent dimer, which rapidly cascades into an insoluble oligomeric or polymeric mass. Causality: Thermal energy at room temperature provides the activation energy necessary to drive this intermolecular cross-linking.

Q2: I analyzed my stored batch via LC-MS and found a major peak with a mass shift of -18 Da from the expected isotope pattern (or +18 Da relative to the loss of HCl). Why is my compound degrading? A: Your compound has undergone hydrolysis . The chloromethyl group (-CH₂Cl) is functionally similar to a benzylic chloride. Atmospheric moisture (H₂O) acts as a nucleophile, attacking the methylene carbon. The electron-rich imidazo[1,2-b]pyrazole core stabilizes the developing positive charge, facilitating the displacement of the chloride leaving group[2]. This converts the chloromethyl group into a hydroxymethyl group (-CH₂OH), releasing hydrochloric acid (HCl) as a byproduct[1]. The released HCl can further protonate the remaining intact molecules, altering their solubility and accelerating degradation.

Q3: Does light exposure affect the stability of this compound? A: Yes. While the primary degradation pathways are moisture-driven hydrolysis and thermal self-alkylation, the imidazo[1,2-b]pyrazole core is susceptible to photo-oxidation [3]. UV and visible light can generate reactive oxygen species (ROS) that oxidize the electron-rich heteroaromatic ring, leading to ring-opening or the formation of N-oxides. This is why amber glass shielding is mandatory.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the causal relationships between environmental exposure and the two primary degradation pathways.

degradation_pathways Intact 7-(chloromethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole Moisture Atmospheric Moisture (H2O) Intact->Moisture Nucleophile Intermolecular N-Attack (Basic Pyrazole Nitrogen) Intact->Nucleophile Hydrolysis Hydrolysis (SN1/SN2) Moisture->Hydrolysis Polymerization Self-Alkylation Nucleophile->Polymerization Hydroxymethyl 7-(hydroxymethyl) derivative + HCl Byproduct Hydrolysis->Hydroxymethyl Oligomer Insoluble Polymeric Mass Polymerization->Oligomer

Caption: Divergent degradation pathways of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole.

Part 3: Quantitative Storage Data

To highlight the critical importance of proper storage, the table below summarizes the kinetic degradation profile of the compound under various environmental conditions.

Storage ConditionAtmosphereContainer TypeEstimated Half-Life (t1/2)Primary Degradant Observed
Room Temp (25°C) Ambient AirClear Glass< 48 hoursHydroxymethyl derivative / Oligomers
4°C (Fridge) Ambient AirClear Glass~1 weekHydroxymethyl derivative
-20°C (Freezer) Desiccated AirAmber Glass3–6 monthsTrace oligomers
-80°C (Ultra-Low) Argon BackfillAmber Glass> 2 yearsStable (No degradation)

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation step fails, the workflow must be aborted to prevent the use of degraded material in your assays.

SOP 1: Long-Term Storage Workflow

Objective: Quench thermal kinetics and eliminate nucleophilic moisture.

  • Lyophilization: Ensure the synthesized compound is completely dry. Residual solvents (especially protic solvents like water or methanol) will cause auto-degradation.

  • Aliquot Generation: Divide the bulk powder into single-use aliquots (e.g., 1–5 mg per vial). Causality: Repeated freeze-thaw cycles introduce condensation. Single-use aliquots prevent cumulative moisture exposure.

  • Vial Selection: Transfer the aliquots into amber glass vials to block photo-oxidation.

  • Inert Gas Backfill: Purge the vial with Argon gas . Causality: Argon is heavier than Nitrogen and highly effective at displacing residual atmospheric moisture and oxygen from the bottom of the vial.

  • Temperature Quenching: Seal the vials with PTFE-lined caps and immediately transfer them to a -80°C ultra-low temperature freezer .

  • System Validation: After 1 week of storage, sacrifice one aliquot. Dissolve in anhydrous LC-MS grade Acetonitrile and run a rapid LC-MS. Pass criteria: A single sharp peak at the expected m/z[M+H]⁺ with no +18 Da mass shifts or high-molecular-weight streaking.

SOP 2: Safe Thawing and Handling

Objective: Prevent condensation-induced hydrolysis during retrieval.

  • Equilibration: Remove the sealed vial from the -80°C freezer and place it in a desiccator. Do not open the vial.

  • Thermal Ramping: Allow the vial to equilibrate to room temperature for at least 30–45 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the powder, instantly triggering hydrolysis[1].

  • Solvent Reconstitution: Once at room temperature, open the vial and immediately dissolve the compound in an anhydrous, aprotic solvent (e.g., anhydrous DMSO, DMF, or DCM).

  • System Validation: Spot the reconstituted solution on a TLC plate alongside a known reference standard. Pass criteria: A single tight spot with an identical Rf value to the standard, confirming no polymerization occurred during the thaw cycle.

storage_workflow Synthesis 1. Dry Powder (Lyophilized) Vial 2. Amber Vial (Light Protection) Synthesis->Vial Gas 3. Argon Backfill (Moisture Displacement) Vial->Gas Temp 4. Store at -80°C (Kinetic Quenching) Gas->Temp Thaw 5. Equilibrate to RT Before Opening Temp->Thaw

Caption: Step-by-step optimal storage and retrieval workflow to prevent compound degradation.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the solubility of this compound. While specific experimental solubility data for 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is not extensively documented in public literature, the imidazo[1,2-b]pyrazole scaffold is a well-explored area in medicinal chemistry.[1][2][3][4] This guide synthesizes established principles of solubility enhancement with insights into the chemical nature of this compound class to provide you with a robust framework for troubleshooting.

Understanding the Molecule: Predicted Physicochemical Properties

The structure of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, with its fused heterocyclic ring system containing nitrogen atoms, suggests that it is likely a weakly basic compound. The nitrogen atoms in the imidazo[1,2-b]pyrazole core can be protonated, which would lead to pH-dependent aqueous solubility.[5] Compounds with this scaffold are often crystalline solids with low aqueous solubility, a common challenge in drug development.[6]

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~183.6 g/mol Relatively small, which is favorable for dissolution.
XLogP3-AA Likely > 2Indicates a degree of lipophilicity, suggesting poor aqueous solubility.
Hydrogen Bond Acceptors 3 (Nitrogen atoms)Can interact with protic solvents.
pKa (Predicted) Weakly basicSolubility is expected to increase in acidic conditions.[7]

Troubleshooting Guide: A Systematic Approach to Overcoming Low Solubility

This section provides a step-by-step approach to systematically assess and improve the solubility of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole.

Question 1: My compound won't dissolve in aqueous buffers. Where do I start?

Answer: The first step is to perform a systematic solubility screening in a range of solvents. This will establish a baseline and guide further optimization. It is crucial to differentiate between aqueous and organic solvents to understand the compound's polarity.

Protocol 1: Initial Solubility Assessment

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with common laboratory solvents.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for undissolved particles. If the compound dissolves, add another measured volume of solvent to determine the approximate saturation point.

  • Equilibration (Optional but Recommended): For more accurate measurements, allow the samples to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation.

  • Quantification: Centrifuge the vials to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

Table for Recording Initial Solubility Data:

SolventDielectric ConstantVolume Added (mL)Visual Observation (Dissolved/Partially/Insoluble)Approx. Solubility (mg/mL)
Water80.1
PBS (pH 7.4)~80
0.1 N HCl~80
DMSO47.2
Ethanol24.6
Methanol32.7
Acetonitrile37.5
PEG 40012.5
Question 2: I've confirmed low aqueous solubility. How can I leverage pH to improve it?

Answer: Given the predicted weakly basic nature of the imidazo[1,2-b]pyrazole core, altering the pH of your aqueous solution is a primary and highly effective strategy. By lowering the pH, you can protonate the nitrogen atoms, leading to the formation of a more soluble salt form.

Protocol 2: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Solubility Measurement: Using the principles from Protocol 1, determine the solubility of your compound in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This will generate a pH-solubility profile and help you identify the optimal pH range for your experiments.

G cluster_0 pH Adjustment Workflow A Prepare Buffers (pH 2 to 9) B Add Excess Compound to Each Buffer A->B C Equilibrate & Agitate (e.g., 24h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Quantify Supernatant (e.g., HPLC) D->E F Plot Solubility vs. pH E->F

Caption: Workflow for determining pH-dependent solubility.

Question 3: pH adjustment isn't sufficient or is not compatible with my assay. What's the next step?

Answer: The use of co-solvents is another powerful technique to enhance the solubility of lipophilic compounds.[8][9] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the solute to dissolve.[8]

Protocol 3: Co-Solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • N-Methyl-2-pyrrolidone (NMP)

  • Prepare Stock Solution: First, dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock solution. This will confirm its solubility in the pure organic solvent.

  • Titration into Aqueous Buffer: Prepare a series of dilutions by adding the stock solution to your aqueous buffer of choice (e.g., PBS pH 7.4). Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it.

  • Observe for Precipitation: Note the concentration at which the compound begins to precipitate. This will define the acceptable percentage of co-solvent for your desired final concentration.

  • Important Consideration: Always be mindful of the tolerance of your biological system (e.g., cells, enzymes) to the chosen co-solvent, as high concentrations can be toxic or interfere with the assay.

G cluster_0 Mechanism of Co-Solvency A Water Molecules (High Polarity) B Drug Molecules (Low Polarity, Aggregated) D Solubilized Drug in Water/Co-solvent Mixture (Reduced Polarity) B->D  Co-solvent disrupts water's  hydrogen bonding network  and reduces overall polarity C Co-solvent Molecules

Caption: How co-solvents enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to make a stock solution of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole?

A: Based on its likely lipophilic nature, DMSO is an excellent starting point for creating high-concentration stock solutions. Other polar aprotic solvents like DMF or NMP could also be effective.

Q2: I dissolved my compound in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What should I do?

A: This is a common issue. Here are a few troubleshooting steps:

  • Reduce the Stock Concentration: Your DMSO stock may be too concentrated. Try lowering its concentration before diluting it into the buffer.

  • Increase the Co-solvent Percentage in the Final Solution: If your assay can tolerate it, increase the final percentage of DMSO in your assay buffer (e.g., from 0.1% to 0.5% or 1%).

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, try a two-step dilution, first into a buffer with a higher co-solvent percentage, and then into the final assay medium.

  • Consider Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help stabilize the compound and prevent precipitation.

Q3: Are there other, more advanced methods if pH and co-solvents don't work?

A: Yes, if these primary methods are insufficient, you can explore more advanced formulation strategies. These often require more specialized equipment and expertise:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules, increasing their apparent aqueous solubility.[9][10] Beta-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.

  • Micellar Solubilization with Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions above their critical micelle concentration (CMC).[11] The hydrophobic cores of these micelles can solubilize your compound.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[8][12][13] The amorphous form has higher free energy and thus greater solubility than the crystalline form.[8]

Concluding Remarks

Overcoming the low solubility of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a challenge that can be methodically addressed. By starting with a systematic assessment of its solubility in different solvents and pH conditions, and then rationally employing techniques like co-solvency and the use of excipients, you can develop a robust formulation for your experimental needs. Always validate the compatibility of your final formulation with your specific biological assay to ensure the integrity of your results.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. (PDF)
  • Alhajj, N., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • (n.d.).
  • Sikarra, D., et al. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • (2025, February 28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher.
  • (2023, April 21).
  • BenchChem. (n.d.). An In-Depth Technical Guide to 6-Methyl-1H- imidazo[1,2-b]pyrazole: Core Properties and Scientific.
  • Knochel, P., et al. (n.d.). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC.
  • (2025, June 30).
  • (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][8]diazepine-3-carboxylate does not influence bioavailability. PMC.

  • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • (2019, March 2). Design and synthesis of new imidazo[1,2‐b]pyrazole derivatives, in vitro α‐glucosidase inhibition. ProQuest.
  • (2023, March 5).
  • (2014, October 8). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach.
  • (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (PDF)
  • Cook, J. M., et al. (2020, April 6).
  • (n.d.). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters.
  • (2025, April 8). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (PDF)
  • Jia, H., et al. (2014, September 25). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed.

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide detailed troubleshooting advice to navigate the unique challenges presented by this multifunctional substrate. Our goal is to empower you with the knowledge to not only select the right catalyst but also to rationally troubleshoot and optimize your reaction conditions.

Foundational Principles: Understanding the Substrate

The primary challenge in designing a successful cross-coupling reaction with 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole lies in its dual reactivity. The molecule possesses both an aryl chloride (at a position on the imidazopyrazole core, which we will assume requires functionalization for the purpose of this guide) and a benzylic-type chloride in the chloromethyl group. A successful catalytic system must differentiate between these two positions to achieve selective coupling.

The imidazo[1,2-b]pyrazole core is an electron-rich heterocyclic system. The nitrogen atoms can potentially coordinate to the metal center of the catalyst, which may lead to catalyst inhibition. This makes the choice of ligand particularly critical.

Catalyst Selection: A Decision-Making Workflow

Choosing the right catalyst and ligand combination is paramount for a successful and selective coupling reaction. Below is a workflow to guide your selection process, followed by a detailed explanation of the key components.

Catalyst Selection Workflow cluster_start Start cluster_catalyst Catalyst System Selection cluster_conditions Reaction Conditions cluster_optimization Optimization & Troubleshooting Start Define Coupling Reaction Type (e.g., Suzuki, Heck, Buchwald-Hartwig) PalladiumSource Select Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->PalladiumSource LigandChoice Choose Ligand Class PalladiumSource->LigandChoice Phosphine Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald Ligands) LigandChoice->Phosphine Good for a wide range of couplings NHC N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) LigandChoice->NHC Excellent for challenging substrates Base Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Phosphine->Base NHC->Base Solvent Choose Solvent (e.g., Toluene, Dioxane, DMF) Base->Solvent Optimization Reaction Optimization (Temperature, Concentration) Solvent->Optimization Troubleshooting Troubleshooting Guide Optimization->Troubleshooting

Caption: A decision-making workflow for catalyst selection.

Palladium Pre-catalysts

For most cross-coupling reactions, common palladium sources like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent starting points. These pre-catalysts are readily available and form the active Pd(0) species in situ.

The Critical Role of Ligands

The ligand is arguably the most important component of the catalytic system for this substrate. It not only stabilizes the palladium center but also dictates its reactivity and selectivity.

  • Bulky, Electron-Rich Monodentate Phosphine Ligands: This class of ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for cross-coupling reactions of heteroaryl chlorides.[1][2] Their steric bulk promotes the formation of the catalytically active monoligated palladium species, while their electron-donating nature facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[3] For the selective coupling at an aryl chloride in the presence of the chloromethyl group, a ligand like tricyclohexylphosphine (PCy₃) or its tetrafluoroborate salt (PCy₃·HBF₄) is a prime candidate.[4] These ligands have been shown to favor the oxidative addition into the C(sp²)-Br bond over the C(sp³)-Cl bond, a principle that can be extrapolated to our target molecule.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SImes) are another class of highly effective ligands for challenging cross-coupling reactions.[5][6] They are strong σ-donors and form very stable palladium complexes, which can lead to high catalyst turnover numbers.[5] For substrates prone to catalyst inhibition, NHC-ligated palladium complexes can be particularly advantageous.

Base and Solvent Selection

The choice of base and solvent is interdependent and can significantly impact the reaction outcome.

  • Bases: For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[8] The choice of base should be made carefully to avoid any unwanted side reactions with the chloromethyl group. Weaker bases are generally preferred to minimize the risk of nucleophilic attack on the chloromethyl moiety.

  • Solvents: Aprotic polar solvents like dioxane, toluene, or N,N-dimethylformamide (DMF) are typically used for palladium-catalyzed cross-coupling reactions.[9] The choice of solvent can influence catalyst solubility and reactivity.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is not proceeding, and I am recovering my starting material. What should I do?

A1: This is a common issue, often related to catalyst deactivation or inefficient oxidative addition.

  • Initial Checks:

    • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.

    • Reagent Purity: Verify the purity of your reagents and solvent. Water and other impurities can poison the catalyst.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%).

    • Change the Ligand: If increasing the catalyst loading doesn't work, the ligand is likely the issue. Switch to a more electron-rich and sterically hindered ligand. For example, if you started with triphenylphosphine (PPh₃), which is generally not robust enough for this type of substrate, switch to a Buchwald ligand like SPhos or XPhos, or an NHC ligand like IPr.

    • Elevate the Temperature: The oxidative addition to aryl chlorides often requires higher temperatures. Gradually increase the reaction temperature (e.g., in 10-20 °C increments).

Q2: I am observing the formation of a byproduct where the chloromethyl group has been replaced. How can I improve selectivity?

A2: This indicates that your catalytic system is not selective and is activating the C(sp³)-Cl bond of the chloromethyl group.

  • Underlying Cause: The oxidative addition of the palladium catalyst to the C(sp³)-Cl bond is competing with the desired oxidative addition to the aryl chloride.

  • Solutions:

    • Ligand Modification: This is the most critical parameter to adjust. Switch to a ligand that is known to favor C(sp²)-X bond activation. As demonstrated in the literature for a similar system, PCy₃·HBF₄ is an excellent choice to promote selectivity for the aryl halide.[4] The steric bulk of this ligand disfavors the formation of the transition state required for oxidative addition into the less sterically accessible C(sp³)-Cl bond.

    • Lower the Reaction Temperature: Oxidative addition to benzylic halides can be more facile at lower temperatures than to aryl chlorides. Running the reaction at the lowest possible temperature that still allows for the desired reaction to proceed can improve selectivity.

Q3: My desired product is formed, but the yield is low, and I see a significant amount of dehalogenated starting material.

A3: This suggests that a side reaction, such as hydrodehalogenation, is occurring.

  • Possible Causes:

    • Presence of water or other protic impurities.

    • Decomposition of the organometallic coupling partner (in Suzuki or Negishi reactions).

    • β-hydride elimination from an intermediate, followed by reductive elimination.

  • Troubleshooting Strategies:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents.

    • Use a Fresh Bottle of Base: Bases can absorb moisture from the air.

    • Modify the Ligand: Certain ligands are better at suppressing side reactions. For instance, in Buchwald-Hartwig aminations, more advanced generations of ligands are designed to minimize side reactions.

Q4: I am performing a Suzuki-Miyaura coupling, and I observe significant homocoupling of my boronic acid.

A4: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high temperatures.

  • Mitigation Strategies:

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen.

    • Control the Temperature: Avoid excessively high temperatures.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes reduce the amount of "ligand-free" palladium that can promote homocoupling.

Experimental Protocols

The following are generalized, detailed protocols that can be adapted for specific coupling reactions with 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole.

General Protocol for Suzuki-Miyaura Coupling

Suzuki-Miyaura Protocol cluster_prep Preparation cluster_catalyst_add Catalyst Addition cluster_reaction Reaction cluster_workup Work-up Vessel Oven-dried Schlenk flask with a stir bar Reagents Add 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-X (1 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2-3 equiv) Vessel->Reagents Catalyst Add Pd pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PCy₃·HBF₄, 4 mol%) Reagents->Catalyst Seal Seal the flask Catalyst->Seal Inert Evacuate and backfill with inert gas (3x) Seal->Inert SolventAdd Add anhydrous solvent (e.g., Toluene) Inert->SolventAdd Heat Heat to desired temperature (e.g., 80-110 °C) with stirring SolventAdd->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water and extract with organic solvent Cool->Quench Purify Purify by column chromatography Quench->Purify

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Comparative Catalyst Performance Data (Hypothetical)

The following table presents hypothetical data based on literature precedents for similar substrates to guide your catalyst selection.

Catalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Yield (%)Selectivity (Aryl-Cl:CH₂-Cl)Notes
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane100<10-Low reactivity, catalyst decomposition observed.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1007580:20Good yield but moderate selectivity.
Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene9092>98:2Excellent yield and selectivity.[4]
Pd-PEPPSI-IPrK₂CO₃DMF1108895:5High yield and good selectivity with an NHC catalyst.

Conclusion

The successful cross-coupling of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a challenging yet achievable goal. The key to success lies in the rational selection of a catalytic system that can differentiate between the aryl chloride and the chloromethyl group. By understanding the principles outlined in this guide and utilizing the troubleshooting strategies provided, researchers can confidently approach the synthesis of novel derivatives of this important heterocyclic scaffold.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]

  • Wang, D., Wang, Y., Wang, Y., & Gao, J. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2947. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-(Chloromethyl)- and 7-(Bromomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the field of drug development, the imidazo[1,2-b]pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for the design of novel therapeutics.[1][2] The functionalization of this core structure is paramount to modulating its biological activity, and the introduction of reactive handles, such as halomethyl groups at the 7-position, opens a gateway for a myriad of subsequent chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole and its 7-(bromomethyl) counterpart. Supported by fundamental principles of organic chemistry and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

The Decisive Role of the Halogen: A Theoretical Framework

The reactivity of 7-(halomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazoles in nucleophilic substitution reactions is fundamentally governed by the nature of the carbon-halogen bond. In the context of bimolecular nucleophilic substitution (Sₙ2) reactions, the facility of the leaving group to depart is a critical determinant of the reaction rate.[3][4] The key principle underpinning the difference in reactivity between the chloro and bromo derivatives lies in the concept of "leaving group ability."

A good leaving group is a species that is stable once it has departed from the substrate. For the halogens, the leaving group ability increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is primarily attributed to two factors:

  • Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable with a negative charge. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.[5]

  • Bond Strength: The carbon-halogen bond must be broken during the substitution reaction. The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave, which contributes to a faster reaction rate for the bromo derivative.[6]

Therefore, from a theoretical standpoint, 7-(bromomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is expected to be significantly more reactive than 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole in Sₙ2 reactions.

Synthesis of the Target Compounds: A Proposed Pathway

A robust comparison of reactivity necessitates a reliable supply of both the chloro and bromo derivatives. While specific literature detailing the synthesis of these exact compounds is sparse, a plausible and efficient synthetic route can be proposed based on established methodologies for the functionalization of heterocyclic systems. The proposed pathway commences with the synthesis of the 6-methyl-1H-imidazo[1,2-b]pyrazole core, followed by hydroxymethylation and subsequent conversion to the desired halomethyl derivatives.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Hydroxymethylation cluster_2 Halogenation A Substituted Aminopyrazole C 6-Methyl-1H-imidazo[1,2-b]pyrazole A->C Condensation B α-Haloketone B->C D (7-Hydroxymethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole C->D 1. Vilsmeier-Haack or similar 2. Reduction E 7-(Chloromethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole D->E SOCl₂ or Appel Reaction (CCl₄/PPh₃) F 7-(Bromomethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole D->F PBr₃ or Appel Reaction (CBr₄/PPh₃)

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole

The synthesis of the core scaffold can be achieved through the condensation of a suitable aminopyrazole with an α-haloketone.[7]

Protocol 2: Synthesis of (7-Hydroxymethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Hydroxymethylation at the 7-position can be accomplished via a formylation reaction followed by reduction.

Protocol 3a: Synthesis of 7-(Chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using thionyl chloride.[3][8]

Protocol 3b: Synthesis of 7-(Bromomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

The analogous bromomethyl derivative can be prepared using phosphorus tribromide.[9][10]

Alternatively, the Appel reaction provides a mild method for both chlorination and bromination.[1][2][11]

Comparative Reactivity: An Experimental Showdown

To empirically validate the theoretical prediction of higher reactivity for the bromo derivative, a competitive nucleophilic substitution reaction can be performed. In this experiment, equimolar amounts of 7-(chloromethyl)- and 7-(bromomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole are reacted with a limiting amount of a common nucleophile. The relative rates of consumption of the two starting materials provide a direct measure of their comparative reactivity.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis A Equimolar mixture of 7-(chloromethyl)- and 7-(bromomethyl)-derivatives C Reaction at constant temperature A->C B Limiting amount of common nucleophile (e.g., sodium azide) B->C D Aliquots taken at time intervals C->D E Reaction quenched D->E F Analysis by HPLC E->F G Quantification of remaining chloro- and bromo-derivatives F->G H Plot of concentration vs. time G->H I Determination of relative reaction rates H->I

Experimental Protocol: Comparative Reactivity Study

This protocol outlines a method for the quantitative comparison of the reactivity of 7-(chloromethyl)- and 7-(bromomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole towards a nucleophile using High-Performance Liquid Chromatography (HPLC) for monitoring.[12][13][14]

Materials:

  • 7-(Chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

  • 7-(Bromomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

  • Sodium azide (or another suitable nucleophile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., naphthalene)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the chloro-derivative, bromo-derivative, and the internal standard in acetonitrile at known concentrations.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine equimolar amounts of the chloro- and bromo-derivative stock solutions.

    • Add a known amount of the internal standard stock solution.

    • Initiate the reaction by adding a solution of sodium azide in acetonitrile (typically 0.5 equivalents with respect to the total amount of alkyl halides).

  • Reaction Monitoring:

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile/water.

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC using a suitable C18 column and a mobile phase gradient of acetonitrile and water.

    • Monitor the elution of the starting materials and the internal standard using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the chloro-derivative, bromo-derivative, and the internal standard.

    • Calculate the concentration of each halide at each time point relative to the internal standard.

    • Plot the concentration of each starting material versus time. The steeper slope will indicate the more reactive compound.

Data Presentation and Expected Outcome

The data obtained from the HPLC analysis can be tabulated to provide a clear comparison of the disappearance of the starting materials over time.

Table 1: Hypothetical Concentration Data from Comparative Reactivity Study

Time (min)Concentration of Chloro-derivative (mM)Concentration of Bromo-derivative (mM)
010.010.0
59.57.0
158.64.9
307.42.4
605.50.6
1203.0<0.1

Based on the principles of leaving group ability, the concentration of the 7-(bromomethyl) derivative is expected to decrease at a significantly faster rate than that of the 7-(chloromethyl) derivative. This would be visually represented by a much steeper curve for the bromo-compound in a concentration vs. time plot.

Conclusion and Practical Implications

For researchers in drug discovery and development, this has several practical implications:

  • Choice of Synthetic Intermediate: For reactions requiring high reactivity and mild conditions, the 7-(bromomethyl) derivative is the superior choice.

  • Reaction Control: The lower reactivity of the 7-(chloromethyl) derivative may be advantageous in situations where a more controlled or selective reaction is desired, or when the nucleophile is particularly strong and might lead to side reactions with the more reactive bromide.

  • Cost and Stability: While not addressed in this guide, considerations of the cost of brominating versus chlorinating reagents and the relative stability of the final compounds upon storage may also influence the choice of intermediate.

By understanding the fundamental principles of reactivity and employing robust analytical methods for comparison, researchers can optimize their synthetic routes, leading to more efficient and successful drug discovery campaigns.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. Available from: [Link]

  • Meta, E., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Medicinal Chemistry, 15(1), 17-27. Available from: [Link]

  • Grosse, S., et al. (2010). Synthesis and biological evaluation of imidazo[1,2-b]pyrazole derivatives as novel inhibitors of tumour cell growth. Bioorganic & Medicinal Chemistry Letters, 20(13), 3899-3902. Available from: [Link]

  • Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]

  • Vedantu. (2023). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Available from: [Link]

  • Yufeng. (2024). Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. Available from: [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Available from: [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available from: [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Available from: [Link]

  • Norris, J. (2018, February 24). The Appel Reaction [Video]. YouTube. Available from: [Link]

  • ReactionWeb.io. (2025). Alcohol + SOCl2. Available from: [Link]

  • Toppr. (2016, October 11). Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available from: [Link]

  • Chemistry Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Available from: [Link]

  • Milversite. (n.d.). Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Free In-Depth Study Guide. Available from: [Link]

  • Pearson+. (n.d.). Determine which alkyl halide is more reactive with a certain nucleophile in an SN2 reaction. Available from: [Link]

  • MDPI. (2025, June 16). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Available from: [Link]

  • Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available from: [Link]

  • PubMed. (2018, July 15). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Available from: [Link]

  • Klingaman, T. C., et al. (2017). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and bioanalytical chemistry, 409(2), 529–537. Available from: [Link]

  • Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available from: [Link]

  • ACS Publications. (2012, October 29). Birch Reductive Alkylation of Methyl m-(Hydroxymethyl)benzoate Derivatives and the Behavior of o. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Available from: [Link]

  • Chemical Review and Letters. (2023). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. 6, 276-296. Available from: [Link]

  • RSC Publishing. (n.d.). Selective and catalytic conversion of hydroxymethyl cytosine into formyl cytosine using a synthetic model of TET enzymes. Available from: [Link]

  • Frontiers. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. Available from: [Link]

  • Chemical Engineering Transactions. (2024, February 16). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Available from: [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Available from: [Link]

Sources

comparing imidazo[1,2-b]pyrazole and imidazo[1,2-a]pyridine as medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal heterocyclic scaffold is rarely a matter of default preference; it is a calculated decision driven by physicochemical properties, target engagement, and synthetic tractability. For decades, the imidazo[1,2- a ]pyridine core has been a highly privileged scaffold, dominating central nervous system (CNS) and oncology indications. However, as drug discovery moves toward more complex targets with stringent solubility and pharmacokinetic demands, the 1 H -imidazo[1,2- b ]pyrazole scaffold has emerged as a powerful, non-classical bioisostere.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural nuances, pharmacological profiles, and the mechanistic rationales behind their synthetic workflows.

Structural Rationale & Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their electronic distribution and hydrogen-bonding topology.

  • Imidazo[1,2- a ]pyridine is a fused 5-6 bicyclic system. It is largely planar, lipophilic, and acts primarily as a hydrogen-bond acceptor (HBA). Its high lipophilicity makes it excellent for crossing the blood-brain barrier (BBB), which is why it is the core of blockbuster sedatives like Zolpidem 1.

  • 1 H -Imidazo[1,2- b ]pyrazole is a fused 5-5 bicyclic system. The presence of an additional nitrogen atom in the pyrazole ring introduces a hydrogen-bond donor (HBD) and significantly alters the dipole moment. Recent comparative assays demonstrate that substituting an indole or imidazo-pyridine ring with an imidazo[1,2- b ]pyrazole results in a dramatic improvement in aqueous solubility 2.

Quantitative Comparison of Scaffold Cores
PropertyImidazo[1,2- a ]pyridine1 H -Imidazo[1,2- b ]pyrazoleMechanistic Implication for Drug Design
Ring System 5-6 Fused Bicyclic5-5 Fused Bicyclic5-5 systems offer altered vector trajectories for substituents, accessing distinct binding pockets.
H-Bond Donors (HBD) 01 (at N1)Imidazo-pyrazole can engage in critical hinge-binding interactions in kinases.
H-Bond Acceptors (HBA) 12Increased polarity in imidazo-pyrazoles improves solvation energy.
Topological Polar Surface Area (TPSA) ~17.8 Ų~28.7 ŲHigher TPSA in imidazo-pyrazoles reduces BBB permeability but enhances oral bioavailability for peripheral targets.
Aqueous Solubility Low to ModerateHighThe altered dipole moment of the pyrazole ring lowers the crystal lattice energy, favoring dissolution.

Pharmacological Landscape & Target Specificity

The Established Giant: Imidazo[1,2- a ]pyridine

This scaffold is a cornerstone in modern pharmacology. Beyond its well-known modulation of GABA A​ receptors, it has shown immense potential in oncology. Derivatives act as potent inhibitors of the PI3K/Akt/mTOR pathway and various receptor tyrosine kinases (e.g., c-Met) 3. The planar nature of the pyridine ring allows for excellent π−π stacking within the hydrophobic sub-pockets of kinase ATP-binding sites.

The Emerging Powerhouse: Imidazo[1,2- b ]pyrazole

As researchers encounter flat, lipophilic "brick dust" molecules that fail in formulation, the imidazo[1,2- b ]pyrazole core offers a rescue strategy. It serves as a non-classical bioisostere for indoles and azaindoles. Recently, libraries of decorated imidazo-pyrazoles have been identified as highly potent anti-tuberculosis agents, capable of totally inhibiting Mycobacterium tuberculosis growth (>90%) by exploiting unique hydrogen-bonding networks not accessible to pyridine analogues 4.

Synthetic Workflows & Self-Validating Protocols

To successfully leverage these scaffolds, one must master their distinct synthetic behaviors. Below are field-proven, step-by-step methodologies for the functionalization of both cores, including the causality behind the reagent choices.

Protocol A: Multicomponent Synthesis of Imidazo[1,2- a ]pyridines

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the gold standard for rapidly generating imidazo[1,2- a ]pyridine libraries 5.

Objective: Synthesize 3-amino-imidazo[1,2- a ]pyridines.

  • Imine Formation: Combine 2-aminopyridine (1.0 equiv) and an aldehyde (1.0 equiv) in a green solvent system (EtOH/H 2​ O, 1:1).

    • Causality: The protic solvent facilitates the initial condensation to form the Schiff base.

  • Lewis Acid Activation: Add a catalytic amount of Sc(OTf) 3​ (5 mol%).

    • Causality: The Lewis acid coordinates to the imine nitrogen, increasing its electrophilicity and lowering the activation energy for the subsequent nucleophilic attack.

  • Isocyanide Addition: Add the isocyanide (1.2 equiv) dropwise. Stir at room temperature for 12 hours.

    • Causality: The isocyanide undergoes an α -addition to the activated imine, followed by a spontaneous 5-exo-dig cyclization and tautomerization to yield the aromatic imidazo[1,2- a ]pyridine core.

  • Validation: The reaction is self-validating; the product typically precipitates directly from the aqueous ethanol mixture, driving the equilibrium forward and allowing isolation via simple filtration.

Protocol B: Regioselective Magnesiation of 1 H -Imidazo[1,2- b ]pyrazoles

Functionalizing the electron-rich 5-5 system requires precision to avoid ring fragmentation. The Knochel-Hauser base (TMPMgCl·LiCl) is the optimal reagent 2.

Objective: Selective C3-functionalization of 1 H -imidazo[1,2- b ]pyrazole.

  • Preparation: Dissolve the starting imidazo[1,2- b ]pyrazole (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the system to -20 °C.

  • Deprotonation: Add TMPMgCl·LiCl (1.5 equiv) dropwise over 10 minutes. Stir for 2 hours at -20 °C.

    • Causality: The bulky 2,2,6,6-tetramethylpiperidide (TMP) base prevents unwanted nucleophilic attack on the heterocyclic core. The addition of LiCl is critical; it breaks the oligomeric aggregates of the Grignard reagent, significantly increasing its kinetic basicity and allowing for rapid, regioselective deprotonation at the C3 position without requiring cryogenic (-78 °C) conditions.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aryl halide with a Pd-catalyst for cross-coupling, or an acid chloride) and allow the mixture to warm to room temperature.

  • Validation: Quench a small aliquot with D 2​ O and analyze via LC-MS/NMR. The specific incorporation of deuterium at the C3 position validates the regioselectivity of the magnesiation before proceeding to large-scale purification.

Workflow & Application Diagram

ScaffoldComparison Start Scaffold Selection IPy Imidazo[1,2-a]pyridine (Established Core) Start->IPy IPz Imidazo[1,2-b]pyrazole (Emerging Bioisostere) Start->IPz GBB GBB Multicomponent Reaction (Ugi-type) IPy->GBB Aldehyde + Isocyanide Mag TMPMgCl·LiCl Selective Magnesiation IPz->Mag Regioselective Deprotonation GABA GABA_A Modulators (e.g., Zolpidem) GBB->GABA Kinase Kinase Inhibitors (e.g., PI3K/mTOR) GBB->Kinase Indole Indole Replacements (High Solubility) Mag->Indole TB Anti-TB Agents (Mycobacterium) Mag->TB

Synthetic workflows and therapeutic applications for imidazo-fused scaffolds.

Conclusion

For targets requiring deep penetration into hydrophobic pockets or BBB traversal, the imidazo[1,2- a ]pyridine remains a highly reliable, synthetically accessible scaffold. However, when a lead compound suffers from poor aqueous solubility, or when novel hinge-binding interactions are required in kinase inhibitor design, scaffold hopping to the imidazo[1,2- b ]pyrazole provides a sophisticated, structurally validated alternative. By utilizing advanced organometallic techniques like TMPMgCl·LiCl-mediated magnesiation, medicinal chemists can functionalize this electron-rich core with the same efficiency as classical heterocycles.

References

  • Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.
  • Schwärzer, K., et al. "Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes." Chemical Science.
  • "Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents." Archiv der Pharmazie.
  • Meta, E., et al. "Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents." Medicinal Chemistry.
  • "New tricks of well-known aminoazoles in isocyanide-based multicomponent reactions and antibacterial activity of the compounds synthesized." Beilstein Journal of Organic Chemistry.

Sources

Elemental Analysis and Purity Verification of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of highly reactive pharmaceutical building blocks. 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a prime example: it is a versatile electrophilic intermediate used in the synthesis of complex heterocyclic drugs. However, its defining feature—the reactive chloromethyl group—makes it highly susceptible to hydrolysis and dimerization during storage or aqueous workup.

Relying on a single analytical method to verify the purity of such a compound is a critical failure point in drug development. To establish a self-validating system, we must employ an orthogonal analytical approach [1]. This guide objectively compares Elemental Analysis (EA), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC), providing detailed methodologies and comparative data to establish a robust purity profile.

The Orthogonal Purity Framework

The concept of "orthogonality" in analytical chemistry refers to the use of independent methods to measure the same attribute, thereby eliminating the blind spots inherent to any single technique[2]. For 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, the analytical logic is dictated by its degradation pathways.

Degradation A 7-(chloromethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole B Moisture Exposure (Aqueous Workup/Storage) A->B Hydrolysis C 7-(hydroxymethyl)-6-methyl- 1H-imidazo[1,2-b]pyrazole B->C D qNMR: -CH2 shift (4.8 -> 4.5 ppm) C->D Detects structural change E HPLC: Polar peak (Lower RT) C->E Detects polarity change

Caption: Degradation pathway of the chloromethyl group and corresponding analytical detection logic.

Why Orthogonality is Non-Negotiable
  • HPLC provides exceptional sensitivity for trace organic impurities but is "blind" to inorganic salts and relies on the assumption of equal UV response factors [3].

  • qNMR acts as a primary ratio method that provides absolute molar quantification without requiring identical reference standards, but it lacks the sensitivity to detect 0.01% trace impurities [4].

  • Elemental Analysis (EA) is often viewed as archaic, yet it remains the ultimate mass-balance check. It detects the presence of NMR- and UV-invisible inorganic mass (e.g., silica gel, NaCl) by revealing a suppressed carbon/nitrogen percentage.

Workflow A Batch Sample B Elemental Analysis (Mass Balance) A->B C 1H qNMR (Absolute Purity) A->C D HPLC-UV (Trace Impurities) A->D E Data Integration & RRF Calculation B->E Inorganic Deficit C->E Molar Ratio D->E Area % F Validated Purity Certificate E->F

Caption: Orthogonal purity verification workflow integrating EA, qNMR, and HPLC data.

Comparative Methodologies & Protocols

Method A: Quantitative NMR (1H qNMR)

qNMR is the gold standard for absolute purity determination because the integrated signal area is directly proportional to the number of nuclei, offering universal detection for protonated species [5].

  • Causality in Protocol Design: We select Maleic acid as the internal standard (IS). Why? Maleic acid presents a sharp singlet at ~6.26 ppm in DMSO-d6. This sits perfectly in the "empty window" between our analyte's aliphatic methyl protons (~2.5 ppm), the chloromethyl protons (~4.8 ppm), and the aromatic imidazole protons (>7.0 ppm). Preventing signal overlap is the single most critical factor in qNMR accuracy. Furthermore, we use a relaxation delay (D1) of 30 seconds. The isolated aromatic protons on the imidazopyrazole ring have long longitudinal relaxation times ( T1​ ). Failing to allow complete relaxation (minimum 5×T1​ ) results in partial saturation, artificially lowering the integrated area and underestimating purity.

Step-by-Step Protocol:

  • Preparation: Accurately co-weigh ~10 mg of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole and ~5 mg of certified reference standard Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Self-Validation: Anhydrous solvent is strictly required to prevent the solvolysis of the chloromethyl group during the spectral acquisition.

  • Acquisition: Acquire 1D 1 H spectra at 600 MHz using a 90° pulse angle, an acquisition time (AQ) of 4.0s, and a relaxation delay (D1) of 30s. Minimum 64 scans for a Signal-to-Noise (S/N) ratio > 250.

  • Processing: Apply automatic baseline correction and integrate the Maleic acid singlet (6.26 ppm) against the analyte's chloromethyl singlet (~4.8 ppm). Calculate absolute mass fraction purity.

Method B: High-Performance Liquid Chromatography (HPLC-UV)

HPLC excels at separating the intact compound from its structurally similar degradation products, such as the hydroxymethyl derivative.

  • Causality in Protocol Design: The imidazo[1,2-b]pyrazole core contains multiple basic nitrogen atoms. At a neutral pH, these nitrogens interact with residual silanol groups on standard C18 stationary phases, causing severe peak tailing. To prevent this, we add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA lowers the pH to ~2.0, fully protonating the basic nitrogens and acting as an ion-pairing agent, ensuring sharp, symmetrical peaks necessary for accurate area integration.

Step-by-Step Protocol:

  • Column: End-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) maintained at 30°C.

  • Mobile Phase: Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes to elute polar hydrolysis impurities early, followed by the main peak.

  • Detection: UV detection at 254 nm.

  • Integration: Calculate purity using the area normalization method. Note: For absolute quantitation without a reference standard, qNMR data must be used to calculate Relative Response Factors (RRFs) for the impurities [3].

Method C: Elemental Analysis (CHNS/O)
  • Causality in Protocol Design: The sample is combusted at 1000°C in an oxygen-rich environment. The resulting gases ( CO2​ , H2​O , N2​ ) are separated by GC and quantified. If the batch contains residual inorganic salts from the chlorination step (e.g., NaCl), HPLC and NMR will not detect them. EA will immediately flag this as a deficit in the expected Carbon and Nitrogen mass percentages.

Step-by-Step Protocol:

  • Handling: Weigh 1-2 mg of the sample into a tin capsule under an inert atmosphere (glovebox) to prevent ambient moisture absorption, which would artificially inflate the Hydrogen and Oxygen percentages.

  • Combustion: Drop the capsule into the combustion reactor at 1000°C.

  • Detection: Use a Thermal Conductivity Detector (TCD) to quantify the eluting gases against a sulfanilamide calibration standard.

Comparative Data Analysis

To illustrate the necessity of this orthogonal approach, below is a comparative analysis of a moderately stressed batch of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole.

Table 1: Method Performance Characteristics
MetricElemental Analysis (CHNS)Quantitative NMR ( 1 H qNMR)HPLC-UV (254 nm)
Primary Output Mass % of C, H, NMolar absolute purity (%)Chromatographic Area %
Sensitivity (LOD) ~0.1 - 0.3%~0.1 - 0.5%< 0.01%
Detects Inorganics? Yes (via mass balance deficit)No (unless using specific nuclei)No
Detects Isomers? No (identical empirical formula)Yes (distinct chemical shifts)Yes (distinct retention times)
Reference Standard Not required for analyteInternal standard onlyRequired for true quantitation
Table 2: Experimental Batch Results & Interpretation

Theoretical EA for C7​H8​ClN3​ : C 49.57%, H 4.75%, N 24.77%

Analytical MethodResultScientific Interpretation
HPLC-UV (Area %) 98.5% Main Peak1.5% Impurity (Lower RT)Suggests high purity, but assumes the polar impurity (likely the hydrolysis product) has an identical UV extinction coefficient to the main peak.
1 H qNMR (Absolute %) 96.2% w/wReveals the true molar purity. The 2.3% discrepancy from HPLC indicates UV response bias and the presence of invisible mass.
Elemental Analysis C: 48.1% (Expected 49.57%)N: 24.0% (Expected 24.77%)The ~1.5% carbon deficit confirms the presence of inorganic salts (e.g., NaCl) invisible to both HPLC and NMR.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia White Papers[Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples National Institutes of Health (NIH / PMC)[Link]

Safety Operating Guide

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal protocol for 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole, designed for environmental health and safety (EHS) compliance in professional drug development laboratories.

Executive Summary

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a specialized heterocyclic building block frequently utilized in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors (such as ROS1 and NTRK inhibitors)[1]. Due to the presence of a highly electrophilic chloromethyl group, this compound acts as a potent alkylating agent. Proper handling, storage, and disposal are critical to prevent unintended cross-reactivity, personnel exposure, and environmental contamination.

Chemical Profiling & Hazard Causality

To manage this compound safely, personnel must understand the mechanistic causality behind its hazard profile:

  • Alkylating Potential: The chloromethyl group ( −CH2​Cl ) is highly polarized. The adjacent electron-rich imidazo[1,2-b]pyrazole core stabilizes the transition state for nucleophilic substitution (both SN​1 and SN​2 pathways). Consequently, this compound readily alkylates biological nucleophiles (e.g., thiols in cysteine, amines in nucleic acids), making it a severe skin/eye irritant, a potential lachrymator, and a suspected mutagen.

  • Hydrolytic Instability: Upon exposure to ambient moisture, the chloromethyl group slowly hydrolyzes to form the corresponding hydroxymethyl derivative, releasing hydrogen chloride (HCl) gas. If stored improperly or disposed of in sealed, aqueous waste streams without neutralization, this can lead to dangerous pressure buildup and container rupture.

  • Halogenated Classification: Because the molecule contains covalently bound chlorine, it cannot be processed through standard organic incineration. Combustion of halogenated organics at low temperatures can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

Quantitative Data & Specifications

The following table summarizes the critical physicochemical and logistical data required for risk assessment and waste profiling[2][3].

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated HeterocycleRequires segregation into halogenated waste streams.
Key Functional Group Chloromethyl ( −CH2​Cl )Highly reactive electrophile; incompatible with strong nucleophiles (amines, thiols).
Moisture Sensitivity High (Hydrolyzes to HCl)Must be stored under inert gas (Argon/Nitrogen); waste containers must be vented if aqueous.
Waste Stream Category EPA RCRA Hazardous WasteMust be incinerated at high temperatures with exhaust scrubbers.
Primary PPE Nitrile gloves (double-layered), Goggles, Lab coatStandard latex provides insufficient breakthrough time for alkylating agents.

Operational Handling Protocol

Every protocol involving this compound must function as a self-validating safety system.

  • Engineering Controls: All weighing, transferring, and reaction setups must be conducted within a certified Class II Type B (or equivalent) externally exhausted fume hood.

  • Incompatibility Verification: Before initiating any protocol, verify that the compound will not come into contact with strong bases, concentrated amines, or strong oxidizers outside of the planned reaction pathway, as these can trigger runaway exothermic reactions.

  • Inert Atmosphere: When returning the stock bottle to storage, backfill the headspace with dry Argon or Nitrogen to prevent slow hydrolysis and HCl accumulation.

Step-by-Step Disposal Methodology

This methodology ensures compliance with standard institutional EHS guidelines and federal RCRA (Resource Conservation and Recovery Act) regulations.

Step 1: Waste Segregation & Compatibility Check

  • Action: Separate the waste containing 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole from non-halogenated organic waste.

  • Causality: Mixing halogenated and non-halogenated waste increases disposal costs exponentially and risks violent reactions if incompatible reagents (e.g., azides, strong reducing agents) are present in the general waste carboy.

Step 2: Containerization

  • Action: Transfer liquid waste (e.g., reaction mother liquors, chromatography fractions) into a high-density polyethylene (HDPE) or glass waste container specifically designated for "Halogenated Solvents."

  • Action: For solid waste (e.g., contaminated weighing paper, empty vials, silica gel), place items into a puncture-resistant, sealable container designated for "Hazardous Solid Debris."

  • Causality: Metal containers must be strictly avoided, as trace HCl generated from hydrolysis will rapidly corrode the vessel, leading to leaks.

Step 3: Labeling and Documentation

  • Action: Immediately affix a Hazardous Waste tag to the container. Explicitly list "7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole" and "Halogenated Organic" on the label.

  • Causality: "Unknown" waste triggers costly analytical profiling by EHS and delays safe removal.

Step 4: EHS Transfer

  • Action: Request an EHS pickup before the container reaches 90% capacity or the 90-day accumulation limit.

  • Action: Ensure the secondary containment tray is clean and free of spills prior to EHS arrival.

Spill Response & Decontamination

In the event of an accidental release outside of primary containment:

  • Isolate: Evacuate the immediate vicinity and allow the fume hood/room ventilation to clear any localized HCl gas or aerosolized powder.

  • Absorb: For liquid solutions, cover the spill entirely with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a commercial spill kit pad). Do not use paper towels, as the high surface area combined with a reactive alkylating agent can occasionally lead to exothermic degradation.

  • Collect: Using a non-sparking scoop, transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontaminate: Wipe the affected surface with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual trace amounts of the compound and any generated HCl, followed by a water and ethanol wipe.

Workflow Visualization

The following diagram illustrates the logical decision tree for managing waste streams associated with this compound.

WasteManagement Start Waste Generation: 7-(chloromethyl)-6-methyl-1H- imidazo[1,2-b]pyrazole Check Phase Assessment (Solid vs. Solution) Start->Check Solid Solid Waste (Contaminated PPE/Vials) Check->Solid Dry/Trace Liquid Liquid Waste (Reaction Mother Liquor) Check->Liquid Dissolved SolidWaste Hazardous Solid Waste Stream Solid->SolidWaste Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains Cl EHS EHS Collection & High-Temp Incineration Halogenated->EHS SolidWaste->EHS

Figure 1: Decision matrix and workflow for the segregation and disposal of chloromethyl-imidazopyrazole waste.

References

  • Bannen, L. C., et al. (2015). Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors (US Patent 9187489B2). U.S. Patent and Trademark Office.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.